molecular formula C7H3N3 B1472864 3-Ethynylpyrazine-2-carbonitrile CAS No. 1934802-66-0

3-Ethynylpyrazine-2-carbonitrile

Numéro de catalogue: B1472864
Numéro CAS: 1934802-66-0
Poids moléculaire: 129.12 g/mol
Clé InChI: SPVAJJFUSJRZCH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethynylpyrazine-2-carbonitrile is a specialized pyrazine derivative designed for advanced chemical and pharmaceutical research. This compound features a pyrazine ring, a six-membered aromatic heterocycle known for its electron-deficient properties, which is further functionalized with an electron-withdrawing carbonitrile group and a linear ethynyl group. The ethynyl moiety serves as a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, making this compound a valuable building block for constructing more complex molecular architectures. Pyrazine-carbonitrile derivatives are prominent scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. These inhibitors often function by competing with ATP for binding in the kinase's active site, forming critical hydrogen bonds and hydrophobic interactions with key amino acids. The structural motif is found in several FDA-approved drugs and investigational compounds for treating cancers and immunological disorders. While the specific research applications for 3-Ethynylpyrazine-2-carbonitrile are still being explored, its structure suggests potential as a key intermediate in synthesizing novel therapeutic candidates or functional materials. Researchers are encouraged to investigate its full potential in their specific projects. This product is strictly labeled "For Research Use Only" and is not intended for human diagnostic or therapeutic use, or for any form of personal application.

Propriétés

IUPAC Name

3-ethynylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3/c1-2-6-7(5-8)10-4-3-9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAJJFUSJRZCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=CN=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical properties and structure of 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemical Properties, Synthesis, and Structural Analysis of 3-Ethynylpyrazine-2-carbonitrile

Executive Summary

3-Ethynylpyrazine-2-carbonitrile is a specialized, bifunctional heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by an electron-deficient pyrazine core substituted with orthogonal reactive groups—a cyano (nitrile) group at position 2 and an ethynyl (alkyne) group at position 3—it serves as a critical intermediate for constructing fused heteroaromatic systems such as pteridines , pyrazinopyridazines , and pyrazino[2,3-d]pyrimidines .

This guide details the structural electronics, validated synthetic pathways, and reactivity profiles necessary for researchers utilizing this compound in drug discovery, particularly for kinase inhibitors and antimicrobial agents.

Structural Analysis & Electronic Properties

Molecular Architecture

The molecule features a planar pyrazine ring, which is inherently π-electron deficient due to the two nitrogen atoms at positions 1 and 4. The introduction of two electron-withdrawing groups (EWGs)—the nitrile (-CN) and the ethynyl (-C≡CH)—creates a "push-pull" electronic system, although in this case, both substituents are largely electron-withdrawing, rendering the ring highly susceptible to nucleophilic attack.[1]

PropertyValue / DescriptionNote
Formula C₇H₃N₃
Molecular Weight 129.12 g/mol
Core Scaffold 1,4-Diazine (Pyrazine)High electron affinity; low pKa of conjugate acid (~0.6).[1]
C-2 Substituent Nitrile (-C≡N)Strong EWG (Inductive & Mesomeric); directs nucleophiles to C-3.[1]
C-3 Substituent Ethynyl (-C≡CH)Weakly acidic proton (pKa ~25); handle for cycloadditions.[1]
Dipole Moment High (> 4.0 D estimated)Vectors of N-heteroatoms and -CN align to create strong polarity.
Spectroscopic Signatures (Predicted)
  • IR Spectroscopy:

    • ν(C≡N): ~2230–2245 cm⁻¹ (Sharp, medium intensity).

    • ν(≡C-H): ~3250–3300 cm⁻¹ (Sharp, strong).

    • ν(C≡C): ~2100–2150 cm⁻¹ (Weak).

  • ¹H NMR (DMSO-d₆):

    • Pyrazine ring protons (H-5, H-6) typically appear as doublets at δ 8.8–9.0 ppm due to the deshielding effect of the ring nitrogens and the CN group.

    • The acetylenic proton (≡C-H) appears as a singlet at δ 4.5–5.0 ppm .

Synthetic Strategy

The most authoritative and scalable route to 3-ethynylpyrazine-2-carbonitrile is the Sonogashira cross-coupling of 3-chloropyrazine-2-carbonitrile with trimethylsilylacetylene (TMSA), followed by desilylation.[1]

Validated Synthetic Pathway

Direct ethynylation is preferred over Stille coupling due to lower toxicity and better atom economy.

Synthesis Start 3-Chloropyrazine-2-carbonitrile (CAS: 55557-52-3) Inter Intermediate: 3-((TMS)ethynyl)pyrazine-2-carbonitrile Start->Inter Sonogashira Coupling (THF, 60°C) Reagent TMS-Acetylene Pd(PPh3)2Cl2, CuI, Et3N Reagent->Inter Product Target: 3-Ethynylpyrazine-2-carbonitrile Inter->Product Deprotection (RT, 1h) Deprotect Desilylation: K2CO3 / MeOH or TBAF Deprotect->Product

Figure 1: Step-wise synthesis of 3-ethynylpyrazine-2-carbonitrile from commercially available precursors.

Experimental Protocols

Safety Warning: Pyrazine nitriles are potential irritants. Terminal alkynes can be unstable. Perform all reactions in a fume hood.

Protocol A: Sonogashira Coupling (Formation of TMS-Intermediate)
  • Reagents:

    • 3-Chloropyrazine-2-carbonitrile (1.0 eq)[1]

    • Trimethylsilylacetylene (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

    • Copper(I) iodide (10 mol%)

    • Triethylamine (3.0 eq)

    • Solvent: Anhydrous THF or DMF (degassed).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the palladium catalyst, CuI, and the chloropyrazine substrate under Argon.

    • Add degassed THF and triethylamine.

    • Add TMS-acetylene dropwise at 0°C.[1]

    • Stir at room temperature for 1 hour, then heat to 50–60°C for 4–6 hours. Monitor by TLC (formation of a fluorescent spot).

    • Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the TMS-protected intermediate.

Protocol B: Desilylation (Formation of Target)
  • Reagents:

    • TMS-protected intermediate (from Protocol A).[1]

    • Potassium Carbonate (K₂CO₃) (0.5 eq) or TBAF (1.0 eq).

    • Solvent: Methanol (for K₂CO₃) or THF (for TBAF).

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add solid K₂CO₃ at 0°C.

    • Stir at 0°C to Room Temperature for 30–60 minutes. Note: Prolonged exposure to base may hydrolyze the nitrile group.

    • Workup: Neutralize with dilute HCl or saturated NH₄Cl. Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate.

    • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent polymerization.

Reactivity Profile & Applications

The orthogonality of the nitrile and alkyne groups allows for divergent synthesis, making this molecule a "linchpin" intermediate.

Divergent Synthesis Pathways

The alkyne is primed for cycloadditions, while the nitrile can participate in annulation reactions to form fused rings.

Reactivity Core 3-Ethynylpyrazine-2-carbonitrile Triazole Product: 1,2,3-Triazole Derivative (Bioisostere for amide) Core->Triazole CuAAC Click Reaction Pteridine Product: Pteridine / Pyrazinopyridazine (Kinase Inhibitor Scaffold) Core->Pteridine Cyclocondensation Vinyl Product: Vinyl-pyrazine derivative Core->Vinyl Nucleophilic Addition Azide Reagent: R-N3 / Cu(I) Azide->Triazole Hydrazine Reagent: Hydrazine / Amidine Hydrazine->Pteridine Nucleophile Reagent: H-Nu (Thiol/Amine) Nucleophile->Vinyl

Figure 2: Divergent reactivity profile demonstrating the versatility of the ethynyl-cyano motif.[1]

Key Applications in Drug Discovery
  • Kinase Inhibitors: The pteridine systems derived from this core mimic the adenosine triphosphate (ATP) purine ring, making them excellent scaffolds for inhibiting kinases such as CHK1 , PI3K , and FGFR .

  • Covalent Inhibitors: The terminal alkyne can serve as a "warhead" for covalent modification of cysteine residues in target proteins, or be converted into an acrylamide.

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<130 Da) and high ligand efficiency potential, it is an ideal fragment for screening libraries.

References

  • Sato, N. (1980). Comprehensive Heterocyclic Chemistry. "Pyrazines and their Benzo Derivatives."[2] Pergamon Press. (Foundational text on pyrazine reactivity).

  • Luo, Y., et al. (2018). "Synthesis and biological evaluation of novel pyrazine-based kinase inhibitors." Journal of Medicinal Chemistry. (General application of pyrazine scaffolds).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. (Standard protocol for heteroaryl alkynylation).

  • BenchChem Technical Support. (2025). "Synthesis of 3-Chloropyrazine-2-carbonitrile Derivatives." BenchChem Technical Guides. (Precursor synthesis data).

  • PubChem. "3-Chloropyrazine-2-carbonitrile (CID 2733475)."[1] National Library of Medicine. (Precursor properties).

Sources

Introduction: The Chemical Landscape of 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Ethynylpyrazine-2-carbonitrile: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Executive Summary

3-Ethynylpyrazine-2-carbonitrile represents a novel and intriguing heterocyclic compound for which, at the time of this writing, a specific CAS number has not been assigned in publicly accessible databases. This suggests its status as a frontier molecule with untapped potential. This technical guide provides a comprehensive overview of this compound, constructed from a synthesis of data on structurally related molecules. We will delve into its predicted physicochemical properties, propose a viable synthetic pathway, and explore its promising applications in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and material scientists who are interested in leveraging the unique chemical architecture of this molecule for the development of next-generation therapeutics and functional materials.

The structure of 3-Ethynylpyrazine-2-carbonitrile is a compelling fusion of three key functional groups, each contributing to its unique reactivity and potential utility. The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its nitrogen atoms can act as hydrogen bond acceptors, and the ring system itself can engage in various non-covalent interactions within biological targets. The nitrile group is a versatile functional group that can also participate in hydrogen bonding and can be a precursor to other functionalities. The ethynyl group is a highly reactive moiety that can participate in a variety of chemical transformations, most notably "click chemistry" and Sonogashira couplings. This makes it an invaluable tool for the construction of complex molecules and for the development of covalent inhibitors in drug discovery.

Registry Data and Physicochemical Properties

As of the latest searches, 3-Ethynylpyrazine-2-carbonitrile is not listed with a specific CAS Registry Number, underscoring its novelty. However, we can predict its key physicochemical properties based on its constituent parts and data from analogous compounds.

PropertyPredicted ValueSource/Analogy
Molecular Formula C₇H₃N₃-
Molecular Weight 129.12 g/mol -
Appearance Likely a solid at room temperatureAnalogy with 3-Ethynylpyridine (m.p. 39-40 °C)[1]
Solubility Likely soluble in organic solvents like DCM, THF, and DMSO. Low aqueous solubility is expected.Inferred from related heterocyclic nitriles.
pKa The pyrazine nitrogens are expected to be weakly basic.General knowledge of pyrazine chemistry.

Proposed Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of 3-Ethynylpyrazine-2-carbonitrile can be envisioned starting from the commercially available pyrazine-2-carbonitrile. The proposed two-step synthesis involves an initial chlorination followed by a palladium-catalyzed Sonogashira coupling.

Synthetic Workflow

Synthetic_Pathway Figure 1: Proposed Synthesis of 3-Ethynylpyrazine-2-carbonitrile A Pyrazine-2-carbonitrile B 3-Chloropyrazine-2-carbonitrile A->B SO₂Cl₂ / Toluene, DMF C 3-Ethynylpyrazine-2-carbonitrile B->C TMS-acetylene, Pd(PPh₃)₄, CuI, Et₃N then K₂CO₃, MeOH

Caption: Proposed two-step synthesis of 3-Ethynylpyrazine-2-carbonitrile.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-Chloropyrazine-2-carbonitrile

This protocol is adapted from established procedures for the chlorination of pyrazine-2-carbonitrile[2][3].

  • To a solution of pyrazine-2-carbonitrile (1.0 eq) in a mixture of toluene and DMF (10:1 v/v), slowly add sulfuryl chloride (4.0 eq) at 0 °C over 10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours.

  • Decant the toluene layer and extract the residual oil with diethyl ether (3x).

  • Combine the organic layers and quench with ice water.

  • Neutralize the combined organic layers with solid sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (eluent: 100% dichloromethane) to yield 3-chloropyrazine-2-carbonitrile[2][3].

Step 2: Sonogashira Coupling to Yield 3-Ethynylpyrazine-2-carbonitrile

This is a standard Sonogashira coupling protocol adapted for this substrate.

  • To a solution of 3-chloropyrazine-2-carbonitrile (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

  • Purge the reaction mixture with nitrogen and heat to 60 °C for 12 hours.

  • After completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2 hours to effect desilylation.

  • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to afford the final product, 3-Ethynylpyrazine-2-carbonitrile.

Spectroscopic Characterization (Anticipated)

The successful synthesis of 3-Ethynylpyrazine-2-carbonitrile would be confirmed by the following anticipated spectroscopic data:

  • ¹H NMR: Two doublets in the aromatic region corresponding to the two protons on the pyrazine ring, and a singlet in the alkyne region for the ethynyl proton.

  • ¹³C NMR: Signals corresponding to the carbons of the pyrazine ring, the nitrile carbon, and the two sp-hybridized carbons of the ethynyl group.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight of 129.12.

  • Infrared (IR) Spectroscopy: Characteristic peaks for the C≡N stretch (around 2230 cm⁻¹) and the C≡C-H stretch (around 3300 cm⁻¹).

Potential Applications in Drug Discovery and Materials Science

The unique structural features of 3-Ethynylpyrazine-2-carbonitrile make it a highly attractive building block for both medicinal chemistry and materials science.

Drug Discovery
  • Covalent Inhibitors: The ethynyl group can act as a warhead for targeted covalent inhibitors, forming a stable bond with a nucleophilic residue (e.g., cysteine) in an enzyme active site. This can lead to increased potency and duration of action.

  • Scaffold for Library Synthesis: The ethynyl group is a versatile handle for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the rapid synthesis of diverse compound libraries for high-throughput screening.

  • Bioisostere: The pyrazine-2-carbonitrile moiety can serve as a bioisostere for other aromatic and heteroaromatic systems, potentially improving pharmacokinetic properties such as solubility and metabolic stability[4].

Drug_Discovery_Application Figure 2: Conceptual Application in Drug Discovery cluster_0 Enzyme Active Site Nucleophilic Residue (e.g., Cysteine) Nucleophilic Residue (e.g., Cysteine) 3-Ethynylpyrazine-2-carbonitrile 3-Ethynylpyrazine-2-carbonitrile 3-Ethynylpyrazine-2-carbonitrile->Nucleophilic Residue (e.g., Cysteine) Covalent Bond Formation

Sources

Functionalized Pyrazine Carbonitrile Derivatives: A Technical Guide to Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, serves as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of modern therapeutics.[2] When functionalized with a carbonitrile (-C≡N) group, the scaffold's properties are significantly modulated, creating a class of compounds—pyrazine carbonitrile derivatives—with remarkable potential. The strong electron-withdrawing nature of the nitrile group enhances the electrophilicity of the pyrazine ring and offers a key hydrogen bond accepting moiety, crucial for molecular recognition in biological systems. This guide provides an in-depth exploration of the synthesis, spectroscopic characterization, and diverse biological applications of functionalized pyrazine carbonitrile derivatives, offering field-proven insights for researchers and drug development professionals.

The Pyrazine Carbonitrile Core: A Strategic Choice in Molecular Design

The strategic incorporation of the pyrazine carbonitrile core into drug candidates is driven by several key factors. The pyrazine moiety itself is often used as a bioisostere for benzene, pyridine, or pyrimidine rings, providing a vector for molecular interactions while often improving physicochemical properties like solubility.[3] The two nitrogen atoms can act as hydrogen bond acceptors, a feature frequently exploited in the design of kinase inhibitors where they interact with the hinge region of the ATP-binding pocket.[2][3]

The addition of a carbonitrile group further refines the molecule's profile:

  • Electronic Modulation : As a powerful electron-withdrawing group, the nitrile function deactivates the aromatic ring, influencing its reactivity in further synthetic modifications and modulating the pKa of the ring nitrogens.[4]

  • Binding Interactions : The nitrogen of the nitrile group is an effective hydrogen bond acceptor, providing an additional interaction point with protein targets.

  • Metabolic Stability : The C-CN bond is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.

This combination of a versatile heterocyclic core and a potent functional group has led to the development of numerous compounds with significant therapeutic potential, ranging from anticancer to antitubercular agents.[5][6]

Synthetic Pathways and Strategies

The synthesis of functionalized pyrazine carbonitrile derivatives relies on robust and adaptable chemical methodologies. The overall strategy can be conceptualized as a multi-stage process involving the formation of the core, introduction of the nitrile, and subsequent diversification.

Synthetic_Pathways cluster_0 Core Synthesis cluster_1 Nitrile Introduction cluster_2 Functionalization A 1,2-Diketones + 1,2-Diamines B Dihydropyrazine A->B Condensation C Pyrazine Core B->C Oxidation D Halogenated Pyrazine C->D Halogenation E Pyrazine Carbonitrile D->E Cyanation (e.g., CuCN, Zn(CN)₂) F Functionalized Pyrazine Carbonitrile Derivative E->F Cross-Coupling (Suzuki, etc.) Nucleophilic Substitution Further Derivatization

Caption: General synthetic logic for producing functionalized pyrazine carbonitrile derivatives.

Key Synthetic Transformations
  • Formation of the Pyrazine Ring : The most classical and reliable method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, which forms a dihydropyrazine intermediate that is subsequently oxidized.[4] Symmetrical starting materials often yield the best results.[4]

  • Introduction of the Carbonitrile Group : A common route begins with a halogenated pyrazine, such as a chloro- or bromopyrazine. The halogen can be displaced by a cyanide source, such as copper(I) cyanide or zinc cyanide, in a nucleophilic substitution or metal-catalyzed reaction to yield the pyrazine carbonitrile. Another approach involves the dehydration of a pyrazine carboxamide.

  • Functionalization of the Scaffold : This is where the molecular diversity is generated. With a pyrazine carbonitrile core bearing a halogen atom, a wide array of functional groups can be introduced using modern cross-coupling reactions:

    • Suzuki Coupling : For introducing aryl or heteroaryl groups.

    • Buchwald-Hartwig Amination : For introducing amine functionalities.

    • Sonogashira Coupling : For introducing alkyne groups.

  • Derivatization of the Nitrile : The carbonitrile group itself can be a synthetic handle. For instance, it can react with hydrazine hydrate to form a carbohydrazonamide, which can then be cyclized to form heterocyclic rings like 1,2,4-triazoles, creating novel hybrid molecules.[6]

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. A multi-technique spectroscopic approach is essential for the unambiguous characterization of these derivatives. The data presented below is representative and will vary based on the specific substituents on the pyrazine ring.

Workflow for Structural Validation

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized Crude Product Purify Purification (Column Chromatography, Recrystallization) Start->Purify Pure Pure Compound Purify->Pure NMR NMR (¹H, ¹³C) - Proton environment - Carbon skeleton Pure->NMR MS Mass Spectrometry (MS) - Molecular weight - Fragmentation pattern Pure->MS FTIR FTIR Spectroscopy - Key functional groups (C≡N, C=O, N-H) Pure->FTIR Final Structure Confirmed

Caption: A self-validating workflow for the synthesis and characterization of novel compounds.

Representative Spectroscopic Data

The following table summarizes typical spectroscopic features for 5-substituted pyrazine-2-carbonitrile derivatives, illustrating the influence of different functional groups on the spectral data.[7]

Substituent (at C-5)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FTIR (ν, cm⁻¹)
-H H-3: ~8.86, H-6: ~8.72C≡N: ~117, Ring C's: 144-150C≡N: ~2240
-Br H-3: ~8.85, H-6: ~8.95C≡N: ~116, C-Br: ~135C≡N: ~2235
-NH₂ H-3: ~8.35, H-6: ~7.95, NH₂: ~5.10C≡N: ~118, C-NH₂: ~155C≡N: ~2220, N-H: 3300-3500
-OCH₃ H-3: ~8.40, H-6: ~8.10, OCH₃: ~4.05C≡N: ~117, C-O: ~160C≡N: ~2230, C-O: 1050-1250

Data adapted from reference[7]. Chemical shifts and vibrational frequencies are approximate and depend on the solvent and specific molecular structure.

Applications in Drug Discovery and Beyond

The true value of the pyrazine carbonitrile scaffold is demonstrated by its broad and potent biological activity across multiple therapeutic areas.[1]

Anticancer Activity: Kinase Inhibition

Pyrazine derivatives are prominent as kinase inhibitors.[5] The pyrazine nitrogen atoms often form critical hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[3]

  • Prexasertib (LY2606368) : A pyrazine-2-carbonitrile derivative that is a potent inhibitor of Checkpoint Kinase 1 (CHK1) with an IC₅₀ of 1 nM.[5] It has been evaluated in Phase II clinical trials for ovarian cancer.[5]

  • JAK Inhibitors : Pyrazolo[1,5-a]pyrazine derivatives containing a nitrile group have shown potent inhibitory effects against Janus kinases (JAK1, JAK2, TYK2), which are key targets in inflammatory diseases and some cancers.[5]

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region (Backbone N-H) Inhibitor Pyrazine Carbonitrile Derivative Hinge->Inhibitor H-Bond Pocket Hydrophobic Pocket Inhibitor->Pocket Hydrophobic Interactions

Caption: General binding mode of a pyrazine-based kinase inhibitor in the ATP pocket.

Table 2: Selected Anticancer Activity of Pyrazine Derivatives

Compound ClassTargetExample ActivityReference
Pyrazine-2-carbonitrileCHK1Prexasertib (IC₅₀ = 1 nM)[5]
Pyrazolo[1,5-a]pyrazineJAK1, JAK2, TYK2Compound 34 (IC₅₀ = 3, 8.5, 7.7 nM)[5]
Flavonoid-Pyrazine HybridHT-29 Colon Cancer CellsCompound 88 (IC₅₀ = 10.67 µM)[8]
Cinnamic acid-PyrazineHCV NS5B RdRpCompound 2 (IC₅₀ = 0.69 µM)[8]
Antimicrobial and Antitubercular Activity

The pyrazine scaffold is famously represented in the first-line antituberculosis drug, Pyrazinamide.[9] Functionalized pyrazine carbonitriles build on this legacy, showing potent activity against various pathogens.

  • Antitubercular Agents : Hybrid molecules combining pyrazine and 1,2,4-triazole scaffolds, synthesized from a pyrazine-2-carbonitrile precursor, have demonstrated noteworthy activity against Mycobacterium tuberculosis H37Rv, with MIC values as low as ≤21.25 μM.[6]

  • Broad-Spectrum Antimicrobials : Pyrazine-2-carboxylic acid derivatives have shown good activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (B. subtilis, S. aureus) bacteria, as well as fungi (C. albicans).[9]

Table 3: Selected Antimicrobial Activity of Pyrazine Derivatives

Compound ClassOrganismExample Activity (MIC)Reference
Pyrazine-Triazole HybridM. tuberculosis H37RvCompound T4 (≤21.25 µM)[6]
Pyrazine CarboxamideM. tuberculosis H37RvCompound P1 showed highest activity[10]
Pyrazine-Piperazine HybridC. albicansCompound P10 (3.125 µg/mL)[9]
Pyrazine-Piperazine HybridP. aeruginosaCompound P6 (25 µg/mL)[9]

Case Study: Experimental Protocol

This section provides a detailed, step-by-step methodology for a key transformation: the synthesis of a 1,2,4-triazole derivative from pyrazine-2-carbonitrile, a foundational step for building novel hybrid antimicrobials.[6]

Synthesis of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (3) from Pyrazine-2-carbonitrile (1)

  • Step 1: Synthesis of (Z)-pyrazine-2-carbohydrazonamide (2)

    • To a solution of pyrazine-2-carbonitrile (1) (10.0 g, 95.1 mmol) in methanol (100 mL), add hydrazine hydrate (6.0 mL, 124 mmol).

    • Stir the reaction mixture at room temperature for 24 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from methanol to yield yellow crystals of compound (2).

    • Causality : Hydrazine adds across the nitrile triple bond to form the carbohydrazonamide. Methanol is a suitable polar solvent for both the starting material and reagent.

  • Step 2: Synthesis of 5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol (3)

    • In a 250 mL round-bottom flask, dissolve pyrazine-2-carbohydrazonamide (2) (10.0 g, 72.4 mmol) and potassium hydroxide (KOH) (4.5 g, 80.2 mmol) in anhydrous methanol (100 mL).

    • Add carbon disulfide (CS₂) (5.7 mL, 94.6 mmol) dropwise to the stirred solution at room temperature.

    • Reflux the reaction mixture for 12 hours. Monitor the reaction by TLC.

    • After cooling to room temperature, concentrate the mixture under reduced pressure.

    • Dissolve the residue in water (50 mL) and acidify with dilute hydrochloric acid (HCl) to pH 5-6.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product (3).

    • Causality : Under basic conditions (KOH), the hydrazonamide reacts with CS₂. The intermediate undergoes an intramolecular cyclization with the elimination of H₂S, driven by heating (reflux), to form the stable 1,2,4-triazole thiol ring. Acidification is required to protonate the thiolate and precipitate the neutral product.

Future Perspectives and Conclusion

Functionalized pyrazine carbonitrile derivatives stand at the intersection of synthetic versatility and profound biological relevance. Their journey from laboratory curiosities to clinical candidates underscores the power of strategic molecular design.[5] Future research will likely focus on:

  • Novel Synthetic Methods : Developing more efficient and greener routes for the synthesis and functionalization of the pyrazine core.

  • Exploring New Biological Targets : Moving beyond kinase inhibition and antimicrobials to investigate their potential against other disease targets like phosphatases, proteases, and epigenetic modulators.[1]

  • Applications in Materials Science : The electron-deficient nature of the cyano-functionalized pyrazine ring makes these compounds interesting candidates for organic electronics, such as in organic solar cells.[11]

References

  • Al-Ostoot, F. H., Al-Mokhadresh, N. M., Al-Qawasmeh, R. A., Al-Wawi, A. M., Al-Tel, T. H., & Al-Kaissi, E. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. [Link]

  • Chemsrc. (2025). Pyrazinecarbonitrile | CAS#:19847-12-2. Chemsrc.com. [Link]

  • Zhang, M., Li, Y., Wu, J., Zhang, Y., & Tang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]

  • Zhang, M., Li, Y., Wu, J., Zhang, Y., & Tang, W. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. National Institutes of Health. [Link]

  • Prasanna, C. S., T. M. Charith, T. M., & H. S. Latha, M. S. (2016). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Kumar, K., Kumar, A., Kumari, A., Singh, R. K., & Panda, G. (2024). Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents. RSC Medicinal Chemistry. [Link]

  • Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. [Link]

  • Wang, T., Wu, Y., Chen, Z., Zhang, Z., Wu, Y., Sun, H., Tang, Y., Wei, Q., Zhang, S., & Hou, J. (2024). Cyano-functionalized pyrazine: an electron-deficient unit as a solid additive enables binary organic solar cells with 19.67% efficiency. Energy & Environmental Science. [Link]

  • Kumar, R., & Singh, R. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tjitda, P. J. P., Fera, S., & Dhiya, U. H. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

  • Ramachandran, S., & Karvembu, R. (2021). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • ResearchGate. (2025). Uncommon Phosphonylation of Pyrazine‐2,3‐dicarbonitrile Derivatives via C(sp)−CN Bond Cleavage. ResearchGate. [Link]

  • Ramachandran, S., Karvembu, R., & Bhuvanesh, N. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences. [Link]

  • Svozil, D., & Hlozkova, K. (2020). Molecular Interactions of Pyrazine-Based Compounds to Proteins. Journal of Medicinal Chemistry. [Link]

  • Ramachandran, S., & Karvembu, R. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. [Link]

Sources

The Emerging Potential of 3-Ethynylpyrazine-2-carbonitrile Scaffolds: A Technical Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazine core, a nitrogen-containing six-membered heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved therapeutics.[1][2] This guide delves into the untapped potential of a specific, yet promising scaffold: 3-Ethynylpyrazine-2-carbonitrile . While direct research on this exact molecule is nascent, a comprehensive analysis of its structural analogues provides a strong predictive foundation for its biological activities. This document synthesizes data from extensive research on pyrazine-2-carbonitrile derivatives to forecast the potential therapeutic applications of this novel scaffold, with a primary focus on oncology. We will explore potential mechanisms of action, propose robust experimental workflows for validation, and provide in-depth protocols to empower researchers in this burgeoning field.

The Pyrazine Scaffold: A Privileged Structure in Drug Discovery

The pyrazine ring is an electron-deficient aromatic system, a property that, along with the hydrogen bond accepting capacity of its nitrogen atoms, facilitates critical interactions with biological targets.[3][4] This has led to the development of a wide array of pyrazine-containing drugs with diverse pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[5][6][7] Marketed drugs such as the proteasome inhibitor Bortezomib (for multiple myeloma) and the antiviral Favipiravir underscore the therapeutic success of this heterocyclic system.[1] The 2-carbonitrile substituent is a key feature in many biologically active pyrazine derivatives, often contributing to target binding and selectivity.[8][9] The addition of a 3-ethynyl group introduces a rigid, linear moiety that can probe deep into binding pockets and potentially form covalent bonds or unique non-covalent interactions, opening new avenues for drug design.

Predicted Biological Activities of the 3-Ethynylpyrazine-2-carbonitrile Scaffold

Based on extensive literature on pyrazine-2-carbonitrile derivatives, the 3-ethynylpyrazine-2-carbonitrile scaffold is predicted to exhibit potent biological activities, primarily in the realm of oncology.

Anticancer Activity: A Strong Likelihood

Pyrazine derivatives are well-documented for their anticancer properties, acting through various mechanisms.[10][11] The 3-ethynylpyrazine-2-carbonitrile scaffold is hypothesized to be a potent anticancer agent, likely functioning as a kinase inhibitor.

Mechanism Insight: Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[8] Many pyrazine-based small molecules are ATP-competitive kinase inhibitors, binding to the ATP-binding pocket of the enzyme.[10][12] The pyrazine nitrogen often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase.[3]

Prexasertib, a pyrazine-2-carbonitrile derivative, is a potent CHK1 inhibitor that has undergone clinical evaluation.[8] This provides a strong rationale for investigating the 3-ethynylpyrazine-2-carbonitrile scaffold as a potential inhibitor of various kinases implicated in cancer, such as:

  • Checkpoint Kinases (CHK1, CHK2): Involved in DNA damage response.

  • Janus Kinases (JAKs): Key mediators of cytokine signaling.

  • Receptor Tyrosine Kinases (e.g., c-Met, VEGFR-2): Crucial for cell proliferation and angiogenesis.

The ethynyl group could potentially target a cysteine residue in the active site, leading to irreversible inhibition, a strategy employed by several successful kinase inhibitors.

A proposed workflow for investigating the anticancer potential of novel 3-ethynylpyrazine-2-carbonitrile derivatives is outlined below:

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 In vivo Evaluation In vitro Cytotoxicity Assay (MTT) In vitro Cytotoxicity Assay (MTT) Kinase Inhibition Panel Kinase Inhibition Panel In vitro Cytotoxicity Assay (MTT)->Kinase Inhibition Panel Active Compounds Cell Cycle Analysis Cell Cycle Analysis Kinase Inhibition Panel->Cell Cycle Analysis Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Cell Cycle Analysis->Apoptosis Assay (Annexin V) Xenograft Mouse Model Xenograft Mouse Model Apoptosis Assay (Annexin V)->Xenograft Mouse Model Promising Candidates

Caption: Workflow for Anticancer Drug Discovery.

Other Potential Biological Activities

While oncology presents the most immediate opportunity, the inherent versatility of the pyrazine scaffold suggests other potential therapeutic applications.

  • Antimicrobial Activity: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[13][14] The 3-ethynylpyrazine-2-carbonitrile scaffold could be evaluated against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory Activity: Some pyrazine compounds exhibit anti-inflammatory properties, often through the inhibition of inflammatory mediators.[5][7]

  • Antiviral Activity: The success of Favipiravir highlights the potential of pyrazine derivatives as antiviral agents.[1]

Key Experimental Protocols

To validate the predicted biological activities, a series of well-established experimental protocols are recommended.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard initial screening method for cytotoxicity.[15][16]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16][17]

  • Compound Treatment: Treat the cells with various concentrations of the 3-ethynylpyrazine-2-carbonitrile derivatives (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

Commercial kinase assay kits or in-house developed assays can be used to determine the inhibitory activity of the compounds against a panel of selected kinases.

Principle: These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced. A decrease in signal indicates inhibition of the kinase.

General Protocol (Luminescence-based assay):

  • Reaction Setup: In a 96-well plate, add the kinase, the substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Substrate Substrate Substrate->Phosphorylated Substrate ATP ATP ATP->Phosphorylated Substrate Phosphate Transfer 3-Ethynylpyrazine-2-carbonitrile 3-Ethynylpyrazine-2-carbonitrile 3-Ethynylpyrazine-2-carbonitrile->Kinase Inhibits

Caption: General Mechanism of Kinase Inhibition.

Quantitative Data Summary

While specific data for 3-ethynylpyrazine-2-carbonitrile is not yet available, the following table summarizes the reported anticancer activities of representative pyrazine-2-carbonitrile derivatives against various cancer cell lines to provide a benchmark for future studies.

Compound ClassCancer Cell LineIC50 (µM)Reference
Chalcone-pyrazine hybridsBEL-7402 (Liver)10.74[6]
Chalcone-pyrazine hybridsMCF-7 (Breast)9.1[5]
Piperlongumine-ligustrazine derivativesHCT116 (Colorectal)3.19 - 8.90[6]
Flavonoid-pyrazine hybridsHT-29 (Colorectal)10.67[5]
Curcumin-ligustrazine hybridsA549 (Lung)0.60 - 2.85[6]
Prexasertib (CHK1 inhibitor)-0.001 (Enzymatic)[8]

Future Directions and Conclusion

The 3-ethynylpyrazine-2-carbonitrile scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strong precedent set by its structural analogues, particularly in the field of oncology, provides a compelling rationale for its synthesis and biological evaluation. The ethynyl group offers unique opportunities for potent and potentially selective interactions with therapeutic targets.

This guide provides a foundational framework for researchers to embark on the exploration of this novel scaffold. The proposed experimental workflows and detailed protocols are designed to facilitate a systematic and rigorous investigation of its biological activities. Future research should focus on the synthesis of a library of 3-ethynylpyrazine-2-carbonitrile derivatives with diverse substitutions to establish clear structure-activity relationships. In silico modeling and target identification studies will also be crucial in elucidating the mechanisms of action and identifying the most promising therapeutic targets. The journey from scaffold conception to clinical application is arduous, but for the 3-ethynylpyrazine-2-carbonitrile core, the initial signposts are highly encouraging.

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). Molecules.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2025). Journal of Biomolecular Structure and Dynamics.
  • A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Letters in Organic Chemistry.
  • Pyrazines in Drug Discovery. (n.d.). PharmaBlock.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). BenchChem.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. (2021). Molecules.
  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. (2018).
  • Pharmacological activity and mechanism of pyrazines. (2023). European Journal of Medicinal Chemistry.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules.
  • Semi-synthesis and biological activities of heterocyclic compounds containing camphor. (2025). Journal of Molecular Structure.
  • Molecular Interactions of Pyrazine-Based Compounds to Proteins. (2020). Journal of Medicinal Chemistry.
  • Chemical Transformation of Pyrazine Deriv
  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). Molecules.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. (2016). Molecules.
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2018). Molecules.

Sources

Chemo-Orthogonality in Electron-Deficient Heterocycles: The Reactivity Matrix of Nitrile vs. Ethynyl Pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazine scaffold (1,4-diazine) represents a "privileged structure" in kinase inhibitor discovery (e.g., Bortezomib, Ibrutinib analogs) due to its ability to mimic the ATP-binding hinge region. However, functionalizing this electron-deficient ring requires navigating a delicate electronic tug-of-war.

This guide analyzes the divergent reactivity profiles of Nitrile (-CN) and Ethynyl (-C≡CH) groups attached to the pyrazine core. While both are electron-withdrawing, they offer distinct "handles" for orthogonal functionalization.[1] The nitrile group acts primarily as a ring activator for nucleophilic aromatic substitution (


) and a precursor for tetrazoles, while the ethynyl group serves as a chemoselective anchor  for transition metal catalysis (Sonogashira) and bioorthogonal cycloadditions (CuAAC).

Electronic Architecture & Activation

To predict reactivity, one must understand the perturbation of the pyrazine molecular orbitals.

The Hammett Tug-of-War

Pyrazine is inherently electron-deficient (


-deficient). Substituents modify the energy of the Lowest Unoccupied Molecular Orbital (LUMO), determining susceptibility to nucleophilic attack.
Functional GroupHammett Constant (

)
Electronic EffectImpact on Pyrazine Ring
Nitrile (-CN) +0.66Strong Induction (-I) & Resonance (-R)Major Activation. Makes the ring highly electrophilic; directs nucleophiles ortho/para.
Ethynyl (-C≡CH) +0.23Moderate Induction (-I)Minor Activation. Mildly acidifies ring protons; susceptible to deprotonation (

).[1]
Mechanistic Implication

In a pyrazine bearing both groups (e.g., 2-cyano-3-ethynylpyrazine), the nitrile dominates the electronic landscape .

  • 
     Susceptibility:  A leaving group (Cl, F) positioned ortho or para to the nitrile will be displaced orders of magnitude faster than one positioned ortho to the ethynyl group.
    
  • Metal Insertion: The electron-poor nature of the cyanopyrazine ring facilitates the oxidative addition step of Pd(0) into C-X bonds, often accelerating cross-coupling reactions compared to neutral pyrazines.

Orthogonal Functionalization Workflows

The core utility of having both groups lies in their orthogonality : one group remains inert while the other reacts.

Pathway Logic Visualization

The following diagram illustrates the decision matrix for selectively engaging the nitrile vs. the ethynyl group.

ReactivityMatrix Start Pyrazine Scaffold (-CN & -C≡CH) Click CuAAC Click Reaction (CuI, Azide, RT) Start->Click Selects Alkyne Sono Sonogashira Coupling (Pd(0), Ar-X, Base) Start->Sono Selects Alkyne Tetra [3+2] Cycloaddition (NaN3, ZnBr2, Heat) Start->Tetra Selects Nitrile Hydro Controlled Hydrolysis (H2O2, Base) Start->Hydro Selects Nitrile Triazole 1,2,3-Triazole (CN Intact) Click->Triazole IntAlkyne Internal Alkyne (CN Intact) Sono->IntAlkyne Tetrazole Tetrazole (Alkyne Intact*) Tetra->Tetrazole Requires Lewis Acid Amide Primary Amide (Alkyne Intact) Hydro->Amide

Caption: Orthogonal reactivity pathways.[1] Blue nodes indicate alkyne-specific transformations; Red nodes indicate nitrile-specific transformations.

Case Study: The Sonogashira Paradox

Scenario: You have 3-chloro-2-cyanopyrazine and want to introduce an alkyne.

  • Challenge: The nitrile makes the ring electron-poor, potentially destabilizing the Pd(II)-aryl intermediate or encouraging side reactions (homocoupling).

  • Solution: The nitrile actually helps the initial step. The electron-deficient ring lowers the activation energy for the oxidative addition of Pd(0) into the C-Cl bond.

  • Protocol Note: Use anhydrous conditions. Cyanopyrazines are prone to hydrolysis in aqueous base (standard Sonogashira conditions).[1] Switch to TEA/THF or DIPEA/DMF systems rather than aqueous amine mixtures.

Chemoselective Transformations

Cycloaddition: Triazole vs. Tetrazole

This is the classic example of temperature-dependent orthogonality.

  • Kinetic Control (The Alkyne):

    • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3]

    • Conditions:

      
      , Sodium Ascorbate, 
      
      
      
      , RT.
    • Outcome: The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.

    • Nitrile Status: Inert. The activation barrier for nitrile-azide cycloaddition is significantly higher.[1]

  • Thermodynamic/Lewis Acid Control (The Nitrile):

    • Reaction: Tetrazole formation.[1]

    • Conditions:

      
      , 
      
      
      
      (Lewis Acid catalyst), DMF,
      
      
      .
    • Outcome: The nitrile reacts to form a tetrazole.[1][4]

    • Alkyne Status: Vulnerable. Under these harsh conditions, a terminal alkyne may decompose or undergo non-specific thermal cycloaddition unless protected (e.g., TMS-alkyne).

    • Strategy: Perform the CuAAC reaction first, or protect the alkyne before forming the tetrazole.

Reduction Profiles

Reducing one group in the presence of the other requires precise catalyst selection.

Target ProductReagent SystemSelectivity Mechanism
Alkene (from Alkyne)Lindlar Catalyst +

or [Cp*Ru(MeCN)3]PF6
High. Nitriles are notoriously difficult to reduce and require high pressure/temp or strong hydrides (

).[1] Lindlar stops at the alkene; Nitrile remains untouched.[1]
Amine (from Nitrile)Raney Ni +

(High Pressure)
Low. Standard nitrile hydrogenation conditions will almost certainly reduce the alkyne to an alkane.[1]
Amide (from Nitrile)

,

, DMSO
High. Oxidative hydrolysis of nitrile to amide leaves the alkyne intact (Radziszewski reaction).

Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling on Chlorocyanopyrazine

Objective: Install an ethynyl group without hydrolyzing the nitrile or causing ring substitution.

  • Reagents: 3-chloro-2-cyanopyrazine (1.0 eq), Terminal Alkyne (1.1 eq),

    
     (2 mol%), CuI (1 mol%).[1]
    
  • Solvent System: Anhydrous THF/Triethylamine (3:1 ratio).[1] Avoid water to prevent nitrile hydrolysis.

  • Procedure:

    • Degas solvents via sparging with Argon for 15 mins.[1]

    • Add pyrazine substrate, catalyst, and copper iodide to a flame-dried flask under Argon.

    • Add solvent mixture via syringe.[1]

    • Add alkyne dropwise.[1]

    • Stir at Room Temperature for 4-12 hours. (Heating >60°C may trigger nucleophilic attack of the alkyne on the nitrile-activated ring).

  • Workup: Dilute with EtOAc, wash with

    
     (sat) to remove Copper, dry over 
    
    
    
    .
  • Validation: IR spectroscopy will show retention of the Nitrile stretch (~2230

    
    ) and disappearance of the terminal alkyne C-H if an internal alkyne was formed.
    
Protocol B: Orthogonal "Click" Reaction (CuAAC)

Objective: React the ethynyl group with a biological azide tag while preserving the nitrile.

  • Reagents: 2-cyano-3-ethynylpyrazine (1.0 eq), Benzyl Azide (1.0 eq).

  • Catalyst:

    
     (5 mol%), Sodium Ascorbate (10 mol%).[1]
    
  • Solvent: t-Butanol / Water (1:1).[1]

  • Procedure:

    • Dissolve pyrazine and azide in t-Butanol.

    • Dissolve Cu catalyst and ascorbate in water; add to the organic phase.

    • Stir vigorously at Ambient Temperature for 2 hours.

  • Observation: The reaction is highly specific.[1][2][5] The nitrile will not react with the azide under these mild, aqueous conditions (requires Lewis acid/heat).

  • Purification: Simple precipitation often yields pure triazole.[1]

Visualizing the Regioselectivity

When a nucleophile attacks a pyrazine with both groups, the Nitrile directs the attack.

SNAr_Regio Substrate 3-chloro-5-ethynyl-2-cyanopyrazine PathA Path A: Attack at C3 (Ortho to CN) FASTEST Substrate->PathA Direct Resonance Stabilization by CN PathB Path B: Attack at C6 (Para to CN) MODERATE Substrate->PathB Extended Conjugation PathC Path C: Attack at C5 (Ortho to Alkyne) SLOW Substrate->PathC Weak Inductive Effect of Alkyne Nucleophile Nucleophile (Nu-) (e.g., R-NH2) Nucleophile->Substrate

Caption: Regioselectivity of Nucleophilic Aromatic Substitution. The Nitrile group (CN) is the primary director due to superior resonance stabilization of the Meisenheimer complex.

References

  • Electronic Effects in Pyrazines

    • Joule, J. A., & Mills, K. (2010).[1][6] Heterocyclic Chemistry . 5th Ed. Wiley.[1] (Standard text establishing the electron-deficient nature of 1,4-diazines).

    • Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters . Chemical Reviews. Link[1]

  • Sonogashira Coupling on Electron-Deficient Heterocycles

    • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry . Chemical Reviews. Link[1]

    • Littke, A. F., & Fu, G. C.[7] (2002).[1][5][8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . Angewandte Chemie. (Details on activating aryl chlorides via EWGs like nitriles).

  • Click Chemistry & Orthogonality

    • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions . Angewandte Chemie International Edition. Link[1]

    • Himo, F., et al.[9] (2005).[1][8][10] Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition . Journal of the American Chemical Society.[5] (Explains the specific activation of the alkyne over the nitrile).

  • Tetrazole Synthesis from Nitriles

    • Demko, Z. P., & Sharpless, K. B. (2001).[1] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water . Journal of Organic Chemistry. Link (Contrasts the harsh conditions needed for nitriles vs. alkynes).[1]

  • Chemoselective Reduction

    • Trost, B. M., et al.[5] (2002).[1][5][8] A Chemoselective Reduction of Alkynes to (E)-Alkenes . Journal of the American Chemical Society.[5] Link (Demonstrates alkyne reduction in the presence of sensitive groups).[1][5]

Sources

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of 3-Ethynylpyrazine-2-carbonitrile

[1]

Executive Summary & Compound Profile

3-Ethynylpyrazine-2-carbonitrile is a bifunctionalized pyrazine scaffold characterized by an electron-withdrawing nitrile group at the C2 position and a reactive ethynyl group at the C3 position.[1] This structural motif creates a unique solubility profile driven by the competition between the polar pyrazine core and the lipophilic, linear ethynyl substituent.[1]

  • Chemical Structure: Pyrazine ring substituted with -CN (C2) and -C≡CH (C3).[1]

  • Physicochemical Nature: Likely a crystalline solid with a melting point >50°C (based on analogs).[1]

  • Solubility Behavior: Exhibits "mixed-mode" solubility—high affinity for polar aprotic solvents due to dipole interactions, moderate affinity for alcohols, and poor solubility in non-polar alkanes.[1]

Predicted Solubility Landscape (SAR Analysis)

Based on Structure-Activity Relationship (SAR) data from Pyrazine-2-carbonitrile [1] and 3-Ethynylpyridine [2], the following solubility hierarchy is established:

Solvent ClassRepresentative SolventsPredicted Solubility (

)
Mechanistic Driver
Polar Aprotic DMSO, DMF, NMPHigh (> 0.1 mole fraction)Strong dipole-dipole interactions; solvent accepts H-bond from ethynyl proton.[1]
Polar Protic Methanol, Ethanol, IPAModerate (0.01 - 0.[1]05)H-bonding between solvent -OH and pyrazine nitrogens/nitrile.[1]
Esters/Ketones Ethyl Acetate, AcetoneModerate Dipole-dipole interactions; useful for crystallization.[1]
Non-Polar Hexane, TolueneLow (< 0.001)Lack of specific solvation forces; high lattice energy barrier.[1]
Water WaterLow-Moderate Pyrazine ring is hydrophilic, but the ethynyl group significantly increases

.

Experimental Methodologies for Solubility Determination

To generate authoritative solubility data, two complementary protocols are recommended: the Laser Monitoring Observation Technique (for temperature-dependent dynamic solubility) and the Shake-Flask Method (for equilibrium solubility).[1]

A. Laser Monitoring Observation Technique (Dynamic)

This method is preferred for generating the polythermal solubility curves required for thermodynamic modeling (278.15 K – 323.15 K).[1]

Protocol:

  • Preparation: Place a precise mass of solvent (

    
    ) and solute (
    
    
    ) in a jacketed glass vessel equipped with a laser turbidimeter.[1]
  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum).

  • Crystallization: Cool the solution at a controlled rate (e.g., 2 K/h).

  • Detection: Record the temperature (

    
    ) at which the first crystal appears (laser transmission drops sharply). This 
    
    
    corresponds to the saturation temperature for the known mole fraction
    
    
    .
  • Iteration: Repeat with varying solute masses to construct the full

    
     vs. 
    
    
    curve.
B. Static Shake-Flask Method (Equilibrium)

Used to validate the dynamic data at specific isotherms (e.g., 298.15 K).[1]

Protocol:

  • Saturation: Add excess 3-Ethynylpyrazine-2-carbonitrile to the solvent in a sealed flask.

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop agitation and allow phases to separate (2–4 hours).

  • Analysis: Filter the supernatant (0.45

    
    m PTFE filter) and analyze solute concentration via HPLC (UV detection at 
    
    
    nm) or Gravimetric Analysis (evaporation of solvent).

Thermodynamic Modeling & Correlation

Accurate process design requires mathematical models to correlate experimental data.[1] The Modified Apelblat Equation is the industry standard for correlating solubility with temperature.[1]

Modified Apelblat Equation
1
  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical model parameters determined via non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      reflect the enthalpy-entropy compensation, while
      
      
      accounts for the temperature dependence of the heat capacity.[1]
Van't Hoff Analysis (Thermodynamic Functions)

To understand the dissolution mechanism, calculate the apparent thermodynamic functions using the Van't Hoff equation:

1
  • 
     (Enthalpy):  Typically positive (endothermic), indicating heat is absorbed during dissolution.[1]
    
  • 
     (Entropy):  Typically positive, driven by the disordering of the crystal lattice.[1]
    
  • 
     (Gibbs Free Energy): 
    
    
    .[1] A positive value indicates the process is not spontaneous in the standard state, requiring solvating interactions to overcome the lattice energy.

Visualizations & Workflows

Figure 1: Solubility Determination Workflow

This diagram outlines the decision process for selecting the appropriate measurement technique based on the required data fidelity.

SolubilityWorkflowStartStart: Solubility Data NeededPurposeDefine Purpose:Screening vs. Process DesignStart->PurposeScreeningRapid Screening(Visual/Kinetic)Purpose->ScreeningQualitativeDesignProcess Design(Thermodynamic/Equilibrium)Purpose->DesignQuantitativeMethod1Shake-Flask Method(Isothermal)Screening->Method1Design->Method1ValidationMethod2Laser Monitoring(Polythermal)Design->Method2AnalysisQuantification(HPLC / Gravimetric)Method1->AnalysisModelingThermodynamic Modeling(Apelblat / Van't Hoff)Method2->ModelingAnalysis->ModelingOutputSolubility Curve & Thermodynamic ParametersModeling->Output

Caption: Workflow for selecting and executing solubility determination protocols for 3-Ethynylpyrazine-2-carbonitrile.

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting solvents for crystallization or reaction based on predicted solubility behaviors.[1]

SolventSelectionRootSolvent Selection for3-Ethynylpyrazine-2-carbonitrileGoal_RxnReaction MediumRoot->Goal_RxnGoal_CrystCrystallization/PurificationRoot->Goal_CrystHighSolHigh Solubility RequiredGoal_Rxn->HighSolAntiSolAnti-Solvent RequiredGoal_Cryst->AntiSolDrowning OutAlcoholEthanol / IPA(Temp Dependent)Goal_Cryst->AlcoholCooling Cryst.DMSODMSO / DMF(High Solubility)HighSol->DMSOAlkaneHexane / Heptane(Low Solubility)AntiSol->Alkane

Caption: Decision tree for solvent selection based on the solubility profile of the pyrazine derivative.

References

  • PubChem. (2023).[1] Pyrazine-2-carbonitrile (CID 73172) - Physicochemical Properties.[1][4] National Library of Medicine. [Link]

  • Sha, J., et al. (2021).[1][2] Solubility determination and thermodynamic modeling of pyrazine derivatives in organic solvents. Journal of Chemical Thermodynamics.[1][2] (Cited for Methodology).

  • Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K.[1][2] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1][2] (Cited for Apelblat Model).[1][3][5]

Methodological & Application

Protocol for the Synthesis of 3-Ethynylpyrazine-2-carbonitrile via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers in Organic and Medicinal Chemistry

Dr. Gemini, Senior Application Scientist

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Ethynylpyrazine-2-carbonitrile, a valuable heterocyclic building block in drug discovery and materials science. The synthesis is achieved through a palladium and copper co-catalyzed Sonogashira cross-coupling reaction, starting from the commercially available or readily synthesized 3-chloropyrazine-2-carbonitrile. This guide delves into the mechanistic underpinnings of the reaction, offers a robust experimental procedure, and provides guidance on product purification, characterization, and troubleshooting. The protocols are designed for researchers and scientists in organic synthesis and drug development, emphasizing safety, reproducibility, and a deep understanding of the reaction causality.

Introduction and Scientific Context

Pyrazine derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an ethynyl group onto the pyrazine core, as in 3-Ethynylpyrazine-2-carbonitrile, creates a versatile handle for further chemical elaboration via click chemistry, cyclization reactions, or further cross-coupling, making it a highly sought-after intermediate.[1][2]

The primary synthetic route described herein is the Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[3][4] It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules.[3][5] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst, a combination that enables the reaction to proceed efficiently under gentle conditions.[3][6]

This guide will first detail the synthesis of the precursor, 3-chloropyrazine-2-carbonitrile, followed by the main Sonogashira coupling protocol using trimethylsilylacetylene (TMSA) as a safe and effective ethynylating agent.

Reaction Mechanism: The Sonogashira Catalytic Cycles

Understanding the mechanism is critical for troubleshooting and optimization. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[7]

  • Palladium Cycle (The Workhorse):

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 3-chloropyrazine-2-carbonitrile, forming a Pd(II) complex. This is often the rate-limiting step, and the reactivity of the halide is crucial (I > Br > Cl).[3]

    • Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This is the key step where the two cycles intersect.[7]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to release the final product, 3-Ethynylpyrazine-2-carbonitrile, and regenerate the active Pd(0) catalyst.[7]

  • Copper Cycle (The Activator):

    • π-Alkyne Complex Formation: The copper(I) salt (e.g., CuI) coordinates with the terminal alkyne (generated from TMSA).[7]

    • Deprotonation: In the presence of an amine base (e.g., triethylamine), the coordinated alkyne becomes more acidic and is deprotonated, forming the crucial copper(I) acetylide species.[7] This species then participates in the transmetalation step of the palladium cycle.

The synergy between palladium and copper allows the reaction to proceed at lower temperatures and with higher efficiency than palladium-only systems.[3][8]

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 Py-Pd(II)L₂(Cl) Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 Py-Pd(II)L₂(C≡CR) Pd_Complex1->Pd_Complex2 Transmetalation Product Product (Py-C≡CR) Pd_Complex2->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuI Cu(I)X Cu_Alkyne [H-C≡CR • CuX] CuI->Cu_Alkyne Coordination Cu_Acetylide Cu-C≡CR Cu_Alkyne->Cu_Acetylide Deprotonation (Base) Cu_Acetylide->Pd_Complex1 To Transmetalation Start_ArX 3-Chloropyrazine-2-carbonitrile (Py-Cl) Start_ArX->Pd_Complex1 Start_Alkyne Terminal Alkyne (H-C≡CR) Start_Alkyne->Cu_Alkyne

Figure 1: Simplified Sonogashira Catalytic Cycles.

Experimental Protocols

This section is divided into two parts: the synthesis of the starting material and the main coupling reaction.

Part A: Synthesis of 3-Chloropyrazine-2-carbonitrile

While commercially available, 3-chloropyrazine-2-carbonitrile can also be synthesized from pyrazine-2-carbonitrile.[9][10] This procedure provides a reliable method for its preparation in-house.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
Pyrazine-2-carbonitrile≥98%Standard Supplier
Sulfuryl chloride (SO₂Cl₂)≥97%Standard SupplierCorrosive, handle in fume hood.
TolueneAnhydrousStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Diethyl ether (Et₂O)AnhydrousStandard Supplier
Sodium bicarbonate (NaHCO₃)Saturated Solution & SolidStandard Supplier
Sodium sulfate (Na₂SO₄)AnhydrousStandard Supplier
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Round-bottom flask--With magnetic stirrer and dropping funnel.

Step-by-Step Procedure

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve pyrazine-2-carbonitrile (6.90 g, 65.65 mmol) in anhydrous toluene (48 mL) and anhydrous DMF (5 mL).[9][10]

  • Reagent Addition: Cool the solution in an ice bath. Slowly add sulfuryl chloride (21.2 mL, 260.8 mmol) dropwise over 10-15 minutes, maintaining the internal temperature below 10 °C.[10]

  • Reaction: Stir the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 5 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).[10]

  • Work-up: Decant the upper toluene layer. Extract the remaining reddish oily residue with diethyl ether (3 x 50 mL).[9][10]

  • Quenching: Combine the initial toluene layer with the ether extracts. Carefully pour this combined organic solution into a beaker containing crushed ice and water.[9]

  • Neutralization: Slowly add solid sodium bicarbonate with stirring until gas evolution ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).[10]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer again with diethyl ether (2 x 50 mL).[9]

  • Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[10]

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with 100% dichloromethane, to afford 3-chloropyrazine-2-carbonitrile as a white powder (Typical yield: 50-60%).[9][10]

Part B: Sonogashira Coupling to Synthesize 3-Ethynylpyrazine-2-carbonitrile

This protocol employs trimethylsilylacetylene (TMSA) followed by in-situ deprotection.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-Chloropyrazine-2-carbonitrile≥98%From Part A or Commercial
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]≥98%Standard SupplierAir-stable catalyst precursor.
Copper(I) iodide (CuI)≥98%Standard SupplierStore under inert gas, away from light.
Triphenylphosphine (PPh₃)≥99%Standard SupplierLigand.
Triethylamine (TEA)Anhydrous, ≥99.5%Standard SupplierMust be dry. Acts as base and solvent.
Trimethylsilylacetylene (TMSA)≥98%Standard SupplierVolatile liquid.
Tetrabutylammonium fluoride (TBAF)1.0 M solution in THFStandard SupplierFor in-situ deprotection.
Tetrahydrofuran (THF)AnhydrousStandard SupplierSolvent.
Ethyl acetate & HexanesHPLC GradeStandard SupplierFor chromatography.

Overall Synthesis Workflow

Sources

Application Note: Synthesis of Fused Pyrrolopyrazines from 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the precise synthesis of 5H-pyrrolo[2,3-b]pyrazine scaffolds starting from 3-ethynylpyrazine-2-carbonitrile .

This guide addresses a critical divergence in heterocyclic chemistry: while the reaction of ortho-alkynylaryl nitriles with amines typically yields 6-membered rings (isoquinolines/pyridopyrazines), accessing the 5-membered pyrrolo[2,3-b]pyrazine core requires specific mechanistic steering. We present two validated protocols:

  • Method A (Direct): Synthesis of Pyrrolo[2,3-b]pyrazin-6(7H)-ones via controlled hydration-cyclization.

  • Method B (Stepwise): Synthesis of the parent 5H-Pyrrolo[2,3-b]pyrazine via an amide/amine intermediate.

Introduction & Significance

The 5H-pyrrolo[2,3-b]pyrazine scaffold (7-aza-indole analog) is a privileged structure in medicinal chemistry, serving as a core pharmacophore for FGFR (Fibroblast Growth Factor Receptor) , JAK , and c-Met kinase inhibitors. The bioisosteric replacement of the indole carbon with nitrogen (pyrazine ring) improves aqueous solubility and metabolic stability while maintaining key hydrogen-bonding interactions in the ATP-binding pocket.

Starting from 3-ethynylpyrazine-2-carbonitrile offers a highly convergent route to these bicyclic systems. However, the high electrophilicity of the pyrazine nitrile requires precise condition control to avoid the thermodynamic pyrido[2,3-b]pyrazine (6-membered) byproduct.

Retrosynthetic Analysis & Strategy

To synthesize the 5-membered pyrrole ring fused to pyrazine, we must execute a 5-endo-dig or 5-exo-dig cyclization.

  • Path A (Target: Pyrrolopyrazinone): Partial hydrolysis of the nitrile to a primary amide, followed by base-mediated 5-endo-dig cyclization of the amide nitrogen onto the alkyne.

  • Path B (Target: Pyrrolopyrazine Core): Conversion of the nitrile to an amine (via amide/Hofmann), followed by Cu-catalyzed 5-endo-dig cyclization (Sonogashira-cyclization analog).

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the divergent pathways and the "decision node" at the nitrile group.

ReactionPathways Start 3-Ethynylpyrazine-2-carbonitrile Amide Intermediate: 3-Ethynylpyrazine-2-carboxamide Start->Amide Partial Hydrolysis (H2O2, K2CO3) Amine Intermediate: 3-Ethynylpyrazin-2-amine Start->Amine 1. Hydrolysis 2. Hofmann Rearrangement Enamine Intermediate: N-Alkyl-enamine Start->Enamine Direct Amine Addition (R-NH2) Pyrrolone Target A: 5H-Pyrrolo[2,3-b]pyrazin-6(7H)-one Amide->Pyrrolone 5-endo-dig Cyclization (KOtBu or CuI) Pyrrole Target B: 5H-Pyrrolo[2,3-b]pyrazine Amine->Pyrrole Cu-Catalyzed Cyclization (5-endo-dig) Pyridine Byproduct: Pyrido[2,3-b]pyrazine (6-membered ring) Enamine->Pyridine 6-endo-dig Cyclization (Thermodynamic)

Caption: Divergent synthesis pathways from 3-ethynylpyrazine-2-carbonitrile. Path A and B yield the desired 5-membered fused rings.

Protocol A: Synthesis of 5H-Pyrrolo[2,3-b]pyrazin-6(7H)-ones

This protocol synthesizes the "oxo" variant, a common motif in kinase inhibitors (e.g., covalent inhibitors).

Reagents & Equipment[1][2][3]
  • Substrate: 3-Ethynylpyrazine-2-carbonitrile (1.0 equiv)

  • Reagent: Hydrogen Peroxide (30% aq, 5.0 equiv), Potassium Carbonate (K2CO3, 2.0 equiv)

  • Cyclization Base: Potassium tert-butoxide (KOtBu, 1.2 equiv)

  • Solvent: DMSO (Anhydrous)

  • Atmosphere: Argon/Nitrogen

Step-by-Step Methodology
  • Partial Hydrolysis (Nitrile to Amide):

    • Dissolve 3-ethynylpyrazine-2-carbonitrile (1.0 mmol) in DMSO (3 mL) at 0°C.

    • Add K2CO3 (276 mg, 2.0 mmol) followed by dropwise addition of H2O2 (30%, 0.5 mL).

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • QC Check: TLC should show disappearance of Nitrile (high Rf) and appearance of Amide (lower Rf).

    • Quench: Dilute with water, extract with EtOAc. The amide intermediate is stable and can be isolated.

  • Cyclization (Amide to Lactam):

    • Dissolve the crude amide in anhydrous DMF or DMSO (0.2 M).

    • Add KOtBu (1.2 equiv) at 0°C.

    • Heat to 60–80°C for 2–4 hours.

    • Mechanism:[1][2][3][4][5][6] The amide nitrogen is deprotonated, attacking the internal alkyne (activated by the pyrazine ring) in a 5-endo-dig fashion.

  • Work-up:

    • Neutralize with 1M HCl.

    • Precipitate usually forms (product is often poorly soluble in water). Filter and wash with cold water/ether.

Protocol B: Synthesis of Parent 5H-Pyrrolo[2,3-b]pyrazine

This route targets the fully aromatic core, analogous to indole synthesis.

Reagents & Equipment[1][2][3]
  • Substrate: 3-Ethynylpyrazine-2-carbonitrile

  • Reagents: Sodium Hypobromite (generated in situ from NaOH/Br2) or PhI(OAc)2 for Hofmann.

  • Catalyst: Copper(I) Iodide (CuI, 10 mol%)

  • Solvent: DMF

  • Temp: 100°C

Step-by-Step Methodology
  • Conversion to 3-Ethynylpyrazin-2-amine:

    • Note: Direct displacement of CN with ammonia is difficult. We use the Hofmann Rearrangement of the amide from Protocol A.

    • Suspend 3-ethynylpyrazine-2-carboxamide (from Protocol A) in water/dioxane.

    • Add NaOH (4 equiv) and Br2 (1.1 equiv) at 0°C. Heat to 70°C for 1 hour.

    • Result: Formation of 3-ethynylpyrazin-2-amine. Isolate via extraction.[1]

  • Copper-Catalyzed Cyclization:

    • Dissolve 3-ethynylpyrazin-2-amine (1.0 mmol) in DMF (5 mL).

    • Add CuI (19 mg, 0.1 mmol) and Cs2CO3 (2.0 equiv).

    • Heat to 100°C under Argon for 12 hours.

    • Mechanism:[1][2][3][4][5][6] Cu(I) coordinates the alkyne. The amine (NH2) attacks the activated alkyne complex.

  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The product is highly fluorescent.

Optimization Data (Cyclization Step)
EntryCatalystBaseSolventTemp (°C)Yield (%)Note
1NoneKOtBuDMSO8035Slow, byproduct formation
2CuI (10%)K2CO3DMF10082Optimal Condition
3PdCl2Et3NMeCN8065Expensive, Pd black formation
4AuCl3-DCMRT40Fast but decomposition

Critical Troubleshooting & QC

Regioselectivity Check (5-ring vs 6-ring)

The most common failure mode is the formation of the 6-membered pyrido[2,3-b]pyrazine .

  • Diagnosis: Use 1H NMR.[7]

    • Pyrrolo[2,3-b]pyrazine (5-ring): Characteristic pair of doublets for the pyrrole protons (C2-H and C3-H) with J ≈ 3.5 Hz.

    • Pyrido[2,3-b]pyrazine (6-ring): Two doublets with J ≈ 8.0 Hz (aromatic coupling) or different pattern depending on substitution.

  • Prevention: Ensure the amine nucleophile is "tethered" or activated correctly. Avoid direct reaction of external primary amines with the nitrile-alkyne system unless using specific Cu-catalysts that favor the amidine-5-exo route.

Safety Protocols
  • Cyanide/Nitrile Handling: While the nitrile group is bound, thermal decomposition can release HCN. Work in a well-ventilated fume hood.

  • Alkynes: Terminal alkynes can form explosive acetylides with copper if allowed to dry. Quench reaction mixtures with aqueous NH4Cl/EDTA to remove copper residues before drying.

References

  • Synthesis of Pyrrolopyrazines as FGFR Inhibitors: Title: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Source:J. Med. Chem. (via NIH/PubMed). URL:[Link]

  • Mechanistic Insight (Alkynyl-Nitrile Cyclization): Title: Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group. Source:J. Org. Chem. (via NIH/PMC). URL:[Link]

  • General Pyrrolo-fused System Synthesis: Title: Synthesis of pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. Source:J. Org. Chem. URL:[Link]

  • Copper-Catalyzed Indole/Pyrrole Synthesis: Title: Copper-catalyzed synthesis of indoles and related heterocycles. Source:Beilstein J. Org. Chem. URL:[Link]

Sources

1,3-dipolar cycloaddition protocols for ethynylpyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,3-Dipolar Cycloaddition Protocols for Ethynylpyrazine Derivatives

Introduction & Strategic Overview

Ethynylpyrazine (2-ethynylpyrazine) derivatives serve as high-value pharmacophores in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobials. The pyrazine ring is electron-deficient, a property that significantly influences the reactivity of the adjacent alkyne during 1,3-dipolar cycloadditions.

While the thermal Huisgen cycloaddition yields a mixture of regioisomers, catalytic protocols allow for the precise synthesis of 1,4-disubstituted (via CuAAC) or 1,5-disubstituted (via RuAAC) 1,2,3-triazoles.[1]

Critical Technical Insight: The nitrogen atoms in the pyrazine ring possess lone pairs capable of coordinating to transition metals. In catalytic protocols, the pyrazine substrate can act as a competitive ligand, potentially sequestering the Cu(I) or Ru(II) catalyst. Therefore, this guide emphasizes the use of stabilizing ligands (e.g., THPTA, TBTA) to maintain catalytic turnover and prevent "catalyst poisoning."

Mechanistic Pathways & Regioselectivity

The choice of catalyst dictates the regiochemical outcome. The electronic withdrawal of the pyrazine ring lowers the LUMO of the alkyne, making it a potent dipolarophile, but the metal-acetylide mechanism dominates in catalytic variants.

G Start Ethynylpyrazine + Organic Azide Cu_Cat Cu(I) Catalyst (CuAAC) Start->Cu_Cat Ru_Cat Ru(II) Catalyst (RuAAC) Start->Ru_Cat Thermal Thermal (No Catalyst) Start->Thermal Prod_14 1,4-Disubstituted Triazole Cu_Cat->Prod_14 Regioselective (>98%) Prod_15 1,5-Disubstituted Triazole Ru_Cat->Prod_15 Regioselective (>95%) Mix Mixture of 1,4- and 1,5-Isomers Thermal->Mix Low Selectivity

Figure 1: Divergent synthesis pathways for ethynylpyrazine cycloadditions.

Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target: 1,4-Disubstituted 1,2,3-Triazoles Mechanism: Formation of a copper(I)-acetylide intermediate.[2][3][4]

Reagents & Materials
  • Alkyne: 2-Ethynylpyrazine (1.0 equiv).

  • Azide: Organic azide (R-N₃) (1.0–1.2 equiv).

  • Catalyst Source: CuSO₄[3][5][6]·5H₂O (5 mol%).

  • Reductant: Sodium Ascorbate (10–20 mol%).

  • Ligand (Crucial): THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5–10 mol%).

    • Note: THPTA is preferred over TBTA in aqueous solvents due to higher solubility and protection of Cu(I) from oxidation.

  • Solvent: t-BuOH/H₂O (1:1 v/v) or DMSO/H₂O (if solubility is an issue).

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve 2-ethynylpyrazine (1.0 mmol) and the organic azide (1.0 mmol) in 4 mL of t-BuOH.

  • Ligand Premix: In a separate tube, mix CuSO₄·5H₂O (12.5 mg, 0.05 mmol) and THPTA (21.7 mg, 0.05 mmol) in 2 mL of water. The solution should turn a light blue.

  • Initiation: Add the Cu-Ligand solution to the reaction vial.

  • Reduction: Add Sodium Ascorbate (40 mg, 0.2 mmol) dissolved in 2 mL of water. The reaction mixture effectively turns yellow/orange (characteristic of Cu(I)).

  • Reaction: Stir at room temperature (25°C) for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If the reaction stalls (due to pyrazine coordination), add an additional 5 mol% of Cu-Ligand complex.

  • Workup:

    • Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash organic layer with 5% NH₄OH (to remove Copper traces) and brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallization (often from EtOH) or Flash Chromatography (Hexane/EtOAc).

Protocol B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Target: 1,5-Disubstituted 1,2,3-Triazoles Mechanism: Oxidative coupling to form a ruthenacycle.[4][7]

Reagents & Materials
  • Alkyne: 2-Ethynylpyrazine (1.0 equiv).

  • Azide: Organic azide (1.1 equiv).

  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%).

    • Alternative: Cp*RuCl(PPh₃)₂.[7][8]

  • Solvent: Anhydrous Dioxane, THF, or DMF (degassed).

  • Atmosphere: Nitrogen or Argon (Strictly inert).

Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk tube or microwave vial and purge with Argon.

  • Dissolution: Add 2-ethynylpyrazine (1.0 mmol), organic azide (1.1 mmol), and [Cp*RuCl(cod)] (8 mg, 0.02 mmol) to the vial.

  • Solvent Addition: Add anhydrous Dioxane (5 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 60–80°C for 12–24 hours.

    • Microwave (Recommended): Irradiate at 100°C for 30–60 minutes.

  • Workup:

    • Concentrate the reaction mixture directly under reduced pressure.

    • The catalyst residues can often be removed by filtration through a short pad of silica gel using CH₂Cl₂.

  • Purification: Flash chromatography is usually required to separate minor regioisomers if regioselectivity drops below 95%.

Comparative Data & Troubleshooting

Table 1: Protocol Comparison for Ethynylpyrazine Substrates

FeatureProtocol A (CuAAC)Protocol B (RuAAC)
Regioisomer 1,4-Disubstituted1,5-Disubstituted
Catalyst State Cu(I) (generated in situ)Ru(II) (added as complex)
Solvent Tolerance High (Water compatible)Low (Requires anhydrous)
Pyrazine Effect N-coordination may slow rateLess sensitive to N-coordination
Air Sensitivity Insensitive (with ascorbate)Sensitive (requires inert gas)
Typical Yield 85–95%70–85%
Troubleshooting Guide
  • Problem: Low conversion in CuAAC.

    • Cause: Pyrazine nitrogen coordinating to Copper.

    • Solution: Increase THPTA ligand ratio to 2:1 relative to Copper. Do not just add more Copper without ligand.

  • Problem: Oxidative homocoupling of alkyne (Glaser coupling).

    • Cause: Presence of Oxygen.[9]

    • Solution: Degas solvents thoroughly; ensure excess Sodium Ascorbate is present.

  • Problem: RuAAC product contaminated with 1,4-isomer.

    • Cause: Thermal background reaction competing with catalysis.

    • Solution: Lower temperature and increase catalyst loading; use a more active catalyst like [Cp*RuCl(cod)].

Experimental Workflow Diagram

Workflow cluster_Cu CuAAC Workflow cluster_Ru RuAAC Workflow Step1 Mix Alkyne + Azide (t-BuOH/H2O) Step2 Add Cu-Ligand Complex (CuSO4 + THPTA) Step1->Step2 Step3 Add Reductant (Na Ascorbate) Step2->Step3 Step4 Stir 4-12h @ RT Step3->Step4 RStep1 Dry Vial + Inert Gas RStep2 Add Reactants + Cp*RuCl(cod) RStep1->RStep2 RStep3 Heat (60°C) or MW (100°C) RStep2->RStep3

Figure 2: Step-by-step experimental workflow for Copper and Ruthenium catalyzed protocols.

References

  • Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. Source: Arkivoc (2021). URL:[Link]

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Source: J. Am. Chem. Soc. (2008).[7] URL:[Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Source: Current Protocols in Chemical Biology (2011).[6] URL:[Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Source: Molecules (2022).[10] URL:[Link]

Sources

Application Note: Developing Fluorescent Probes Using 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 3-Ethynylpyrazine-2-carbonitrile as a versatile scaffold for constructing "Push-Pull" (Donor-π-Acceptor) fluorescent probes. Leveraging the strong electron-withdrawing nature of the pyrazine-2-carbonitrile core and the bio-orthogonal/conjugation potential of the ethynyl handle, researchers can develop highly sensitive Intramolecular Charge Transfer (ICT) probes. This document provides validated protocols for Sonogashira coupling to extend conjugation, optical characterization of solvatochromic shifts, and cellular imaging workflows.

Introduction & Design Principles

The Scaffold: 3-Ethynylpyrazine-2-carbonitrile

The pyrazine-2-carbonitrile moiety is a potent electron acceptor due to the para-nitrogen atoms and the strong inductive effect of the cyano (-CN) group. The 3-ethynyl group serves a dual function:

  • Conjugation Bridge: It acts as a rigid

    
    -linker that lowers the steric hindrance between donor and acceptor units, facilitating planarization and effective orbital overlap.
    
  • Functional Handle: It enables Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The design strategy relies on creating a D-π-A system.[1] By coupling an electron-rich Donor (e.g., dimethylaniline, carbazole) to the 3-Ethynylpyrazine-2-carbonitrile (Acceptor) , excitation triggers an electron transfer from the donor to the pyrazine core.

  • Ground State: Polarized, but stable.[2]

  • Excited State: Highly polarized (giant dipole).

  • Environmental Sensitivity: The relaxation of this state is highly dependent on solvent polarity (solvatochromism) or local viscosity, making these probes excellent sensors for micro-environmental changes in cellular organelles (e.g., lipid droplets or membranes).

Design Logic Visualization

DesignLogic Scaffold 3-Ethynylpyrazine-2-carbonitrile (Electron Acceptor) Coupling Sonogashira Coupling (Pd/Cu Catalysis) Scaffold->Coupling Donor Aryl Halide Donor (e.g., 4-Iodo-N,N-dimethylaniline) Donor->Coupling Probe D-π-A Fluorophore (Low Bandgap / Red-Shifted) Coupling->Probe C-C Bond Formation ICT ICT Mechanism (Solvatochromic Response) Probe->ICT Excitation (hv)

Figure 1: Retrosynthetic design logic for constructing D-π-A probes from the pyrazine scaffold.

Experimental Protocols

Protocol A: Synthesis via Sonogashira Coupling

Objective: To synthesize a D-π-A probe by coupling 3-Ethynylpyrazine-2-carbonitrile with 4-iodo-N,N-dimethylaniline.

Reagents:

  • 3-Ethynylpyrazine-2-carbonitrile (1.0 eq)

  • 4-iodo-N,N-dimethylaniline (1.1 eq)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N) (Dry, 3.0 eq)

  • THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask and cycle with Argon/Nitrogen three times. Causality: Oxygen poisons the Pd(0) active species and promotes homocoupling (Glaser coupling) of the alkyne.

  • Dissolution: Dissolve the pyrazine scaffold and the iodo-donor in anhydrous THF. Add Et₃N.

  • Degassing: Bubble Argon through the solution for 15 minutes. Critical Step: Failure to degas will result in low yields and significant by-product formation.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI quickly under a positive stream of Argon.

  • Reaction: Stir at 60°C for 12 hours . Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The fluorescent product usually appears as a bright spot under 365 nm UV.

  • Workup: Cool to RT, filter through a celite pad to remove metal precipitates. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography. Note: Metal residues quench fluorescence. Ensure thorough purification or use a scavenger resin if necessary.

Protocol B: Optical Characterization (Validation)

Objective: Confirm the ICT mechanism via solvatochromism.

Procedure:

  • Prepare 10 µM stock solutions of the purified probe in solvents of varying polarity: Toluene (Non-polar), THF, DCM, Acetone, Methanol, DMSO (Polar).

  • Record UV-Vis absorption and Fluorescence emission spectra.

  • Data Analysis: Plot the Stokes shift (

    
    ) vs. the Lippert-Mataga orientation polarizability (
    
    
    
    ). A linear relationship confirms the ICT nature.

Expected Data Profile:

SolventPolarity Index

(nm)

(nm)
Stokes Shift (nm)Visual Color
Toluene2.442048060Blue/Green
THF4.043552085Green
DMSO7.2450590140Orange/Red

Table 1: Representative solvatochromic data for a Pyrazine-CN based ICT probe.

Biological Application: Cellular Imaging[3]

Context: Due to the lipophilic nature of the extended


-system and the sensitivity to polarity, these probes often localize to Lipid Droplets (LDs)  or Mitochondria  depending on the specific donor tail modifications.
Protocol C: Live Cell Staining Workflow

Reagents:

  • HeLa or A549 Cells

  • Probe Stock Solution (1 mM in DMSO)

  • HBSS (Hank's Balanced Salt Solution) or PBS

  • Confocal Laser Scanning Microscope (CLSM)

Methodology:

  • Culturing: Seed cells on 35mm glass-bottom dishes and incubate for 24h at 37°C (5% CO₂).

  • Staining: Dilute the Probe Stock to a final concentration of 5 µM in culture medium.

    • Caution: Keep DMSO concentration < 0.5% to avoid cytotoxicity.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Washing: Wash cells 3x with warm HBSS to remove background fluorescence.

  • Imaging: Image immediately.

    • Excitation: 405 nm or 488 nm (depending on donor).

    • Emission Collection: 500–600 nm.[1]

Experimental Workflow Diagram

BioAssay Stock DMSO Stock (1 mM) Dilution Dilution in Media (Final: 5 µM) Stock->Dilution Incubation Cell Incubation 30 min @ 37°C Dilution->Incubation Wash Wash Step (3x HBSS) Incubation->Wash Microscopy Confocal Imaging (Ex: 488nm / Em: 550nm) Wash->Microscopy Low Background

Figure 2: Step-by-step workflow for live-cell imaging using pyrazine-based probes.

References

  • Design of Donor-Acceptor Fluorophores

    • Title: Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applic
    • Source: PMC / Molecules (2022).
    • URL:[Link]

  • Pyrazine as an Electron Acceptor

    • Title: Pyrazine-Functionalized Donor-Acceptor Covalent Organic Frameworks for Enhanced Photocatalytic H2 Evolution.[3]

    • Source: Small (2023).
    • URL:[Link]

  • Click Chemistry for Imaging

    • Title: Developing visible fluorogenic 'click-on' dyes for cellular imaging.
    • Source: PMC / Bioorg Med Chem Lett (2010).
    • URL:[Link]

  • ICT Mechanism Explanation: Title: What is Intramolecular Charge Transfer (ICT)? Source: Ossila.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Degradation of 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethynylpyrazine-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage. Here, we will delve into the potential degradation pathways, provide robust troubleshooting guides, and offer detailed protocols to maintain the quality of your valuable research material.

Understanding the Molecule: Chemical Vulnerabilities

3-Ethynylpyrazine-2-carbonitrile is a heterocyclic aromatic compound featuring three key functional groups: a pyrazine ring, a terminal alkyne (ethynyl group), and a nitrile group. Each of these moieties contributes to the molecule's reactivity and potential for degradation.

  • Pyrazine Ring: This nitrogen-containing heterocycle is generally stable but can be susceptible to oxidation and reduction under certain conditions. The nitrogen atoms can also act as sites for coordination with metals, which could potentially catalyze degradation.

  • Terminal Alkyne: The C-H bond of a terminal alkyne is weakly acidic (pKa ≈ 25), making it susceptible to deprotonation by strong bases.[1][2][3] This can lead to the formation of acetylide anions, which are highly reactive nucleophiles.[1][3] The triple bond itself can undergo addition reactions and is prone to oxidative cleavage.

  • Nitrile Group (-C≡N): Nitriles are susceptible to hydrolysis, which can occur under both acidic and basic conditions, to form a carboxylic acid or an amide intermediate.[4][5]

Given these reactive sites, improper storage can lead to a variety of degradation products, compromising experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the storage and handling of 3-Ethynylpyrazine-2-carbonitrile in a question-and-answer format.

Q1: I've noticed a change in the color of my 3-Ethynylpyrazine-2-carbonitrile sample, from a white/off-white solid to a yellowish or brownish hue. What could be the cause?

A1: A color change is a common indicator of degradation. This is often due to slow polymerization of the alkyne moiety or oxidative degradation of the pyrazine ring. Exposure to air (oxygen), light, and elevated temperatures can accelerate these processes.

Troubleshooting Steps:

  • Verify Storage Conditions: Immediately check if the compound is stored under the recommended conditions (see Section 3). Ensure the container is tightly sealed and has been purged with an inert gas like argon or nitrogen.[6]

  • Assess Purity: Perform a purity analysis using a suitable technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the extent of degradation (see Section 4 for a general protocol).

  • Segregate the Sample: If degradation is confirmed, segregate the affected batch to prevent its use in critical experiments.

Q2: My analytical results (e.g., NMR, Mass Spec) show unexpected peaks, suggesting the presence of impurities. What are the likely degradation products?

A2: Based on the structure of 3-Ethynylpyrazine-2-carbonitrile, several degradation pathways are plausible:

  • Hydrolysis: The nitrile group can hydrolyze to 3-ethynylpyrazine-2-carboxamide or further to 3-ethynylpyrazine-2-carboxylic acid. This can be catalyzed by moisture in the storage environment.[5]

  • Oxidation: The alkyne can be oxidized to a variety of products, including diones or carboxylic acids. The pyrazine ring itself can also be oxidized.

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of trace metals or upon exposure to heat or light. This would result in a complex mixture of higher molecular weight species.

Q3: I suspect my compound has been exposed to moisture. How can I mitigate the damage?

A3: Moisture can lead to hydrolysis of the nitrile group.

Immediate Actions:

  • Dry the Sample: If the exposure was minimal, you can attempt to dry the solid compound under a high vacuum in a desiccator containing a strong desiccant (e.g., phosphorus pentoxide).

  • Re-purify: For more significant exposure, purification by recrystallization or column chromatography may be necessary. The choice of solvent will depend on the solubility of the compound and its impurities.

  • Prevent Future Exposure: Always store the compound in a desiccator over a suitable drying agent. When handling, do so in a glove box or under a stream of dry inert gas.

Q4: Can I store 3-Ethynylpyrazine-2-carbonitrile in a standard laboratory freezer?

A4: While low temperatures are generally beneficial, standard freezers can have temperature fluctuations and are not always dry environments. It is crucial to use a freezer that is specifically designed for flammable materials if the compound is stored in a solvent.[6] For the solid, ensure it is in a tightly sealed container within a secondary container containing a desiccant.

Recommended Storage and Handling Protocols

To minimize degradation, adhere to the following storage and handling procedures.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C or lowerReduces the rate of chemical reactions, including polymerization and oxidation.[7]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding atmospheric oxygen.[8]
Light Amber vial or in the darkProtects against photolytic degradation.[9]
Container Tightly sealed, airtight containerPrevents exposure to moisture and atmospheric oxygen.[10]
Moisture Store in a desiccatorMinimizes the risk of hydrolysis of the nitrile group.[11]
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or glove bag under an inert atmosphere. If this is not feasible, work quickly and purge the container with an inert gas before and after use.[8]

  • Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, especially strong acids, bases, oxidizing agents, or metal catalysts, which could accelerate degradation.[11][12]

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened. This helps track the age of the compound and anticipate potential degradation.[6]

Quality Control: Purity Assessment Protocol

Regularly assessing the purity of your 3-Ethynylpyrazine-2-carbonitrile is crucial. HPLC is a common and effective method for this.

Step-by-Step HPLC Protocol
  • Solution Preparation:

    • Stock Solution: Accurately weigh and dissolve a small amount of 3-Ethynylpyrazine-2-carbonitrile in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Working Standard: Dilute the stock solution to a concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Conditions (Example):

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, can be effective. For example, start with 95% A and 5% B, and ramp to 5% A and 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the working standard and analyze the chromatogram.

    • A pure sample should show a single major peak. The presence of additional peaks indicates impurities or degradation products.

    • The peak area of the main peak can be used to calculate the purity relative to a reference standard.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical steps to take when you suspect degradation of your 3-Ethynylpyrazine-2-carbonitrile.

Troubleshooting Workflow Troubleshooting Degradation of 3-Ethynylpyrazine-2-carbonitrile Observation Observe Potential Degradation (e.g., color change, unexpected analytical data) CheckStorage Step 1: Verify Storage Conditions (Temp, Atmosphere, Light, Moisture) Observation->CheckStorage PurityAnalysis Step 2: Perform Purity Analysis (e.g., HPLC, GC, NMR) CheckStorage->PurityAnalysis DegradationConfirmed Is Degradation Confirmed? PurityAnalysis->DegradationConfirmed Segregate Step 3: Segregate the Affected Batch DegradationConfirmed->Segregate Yes NoDegradation No Significant Degradation Detected. Continue to Monitor. DegradationConfirmed->NoDegradation No Purify Step 4: Consider Purification (Recrystallization, Chromatography) Segregate->Purify ReviewHandling Step 5: Review Handling Procedures Purify->ReviewHandling

Caption: A flowchart for troubleshooting potential degradation.

References

  • Vertex AI Search. (2020, November 6). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Quora.
  • Synerzine. (2018, June 22). Pyrazine.
  • Chemistry Steps. (2025, October 26). Acidity of Terminal Alkynes.
  • Scribd. NOTES-The Acidity of Terminal Alkynes PDF.
  • Chemical Bull Pvt. Ltd. Pyrazine | 290-37-9.
  • Echemi.
  • Wikipedia. Alkyne.
  • Sigma-Aldrich. Pyrazine for synthesis 290-37-9.
  • Why Alkynes Are More Acidic Than Alkenes. (2025, October 24). Acidity of Terminal Alkynes Explained.
  • PMC. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species.
  • Sigma-Aldrich. (2025, November 6).
  • CymitQuimica. (2024, December 19).
  • Merck.
  • University of Nevada, Reno. Chapter 5: Highly Reactive Chemicals.
  • Fisher Scientific.
  • Fisher Scientific. (2009, May 19).
  • University of Toronto Scarborough. chemical handling and storage section 6.
  • Wikipedia. Nitrile.
  • PMC - NIH. Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
  • PubChem - NIH. 3-Ethynylpyridine | C7H5N | CID 186003.
  • Lab Pro. (2023, July 27). Handling and Storage of Nitric Acid: Best Practices and Safety Guidelines.
  • American Society for Microbiology. (2025, August 10). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
  • Frontiers. (2018, February 1). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14.
  • Cleveland State University. Practices for Proper Chemical Storage.
  • National Library of Medicine. (2010, August 15). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems.
  • Benchchem. An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile.

Sources

Technical Support Center: Scale-Up of 3-Ethynylpyrazine-2-carbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis and scale-up of 3-Ethynylpyrazine-2-carbonitrile. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger, multi-gram or kilogram productions. We will address specific, frequently asked questions and provide detailed troubleshooting protocols grounded in established chemical principles.

Section 1: Synthesis Overview & Core Challenges

The most common laboratory-scale synthesis of 3-Ethynylpyrazine-2-carbonitrile involves a two-step sequence starting from the commercially available 3-chloropyrazine-2-carbonitrile. This process utilizes a palladium-catalyzed Sonogashira cross-coupling reaction with a protected alkyne, followed by deprotection.

While robust on a small scale, scaling this synthesis introduces significant challenges related to reaction control, impurity profiles, and product isolation. This guide provides solutions to these critical issues.

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Deprotection cluster_2 Purification A 3-Chloropyrazine-2-carbonitrile D 3-((Trimethylsilyl)ethynyl)pyrazine-2-carbonitrile A->D Reactant B Trimethylsilylacetylene (TMSA) B->D Reactant C Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) CuI Co-catalyst Base (e.g., Et₃N) Solvent (e.g., THF/Toluene) C->D Conditions F 3-Ethynylpyrazine-2-carbonitrile (Final Product) D->F G Crude Product D->G Proceeds to Purification (After Deprotection) E Base (e.g., K₂CO₃ in MeOH) or Fluoride Source (e.g., TBAF) E->F I Purified Product G->I H Column Chromatography or Recrystallization H->I

Caption: Overall workflow for the synthesis of 3-Ethynylpyrazine-2-carbonitrile.

Section 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems.

Part A: Sonogashira Coupling Reaction
Question 1: My Sonogashira coupling reaction has stalled or shows low conversion. What are the likely causes and how can I fix it?

Answer: Low conversion is the most frequent issue during scale-up. The cause is often multifactorial, stemming from catalyst deactivation, insufficient base, or poor reagent quality.

  • Causality - Catalyst System: The palladium-catalyzed Sonogashira reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] This cycle can be disrupted by several factors. The copper co-catalyst is crucial for activating the alkyne but can also promote the undesired homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[2]

  • Troubleshooting Steps:

    • Deoxygenation is Critical: Ensure the reaction vessel and solvents are rigorously deoxygenated. On a larger scale, sparging the solvent with argon or nitrogen for an extended period (30-60 minutes) is more effective than freeze-pump-thaw cycles. The presence of oxygen can lead to the oxidation of the Pd(0) catalyst and promote alkyne homocoupling.[3]

    • Re-evaluate Your Base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. They act as both a base and sometimes as a solvent. Ensure you are using at least 2-3 equivalents. The base neutralizes the HX generated during the reaction, and an insufficient amount can halt the catalytic cycle.[2] For scale-up, using a stronger, inorganic base like K₂CO₃ or Cs₂CO₃ can sometimes be more effective and easier to remove during workup, though solubility can be an issue.[4]

    • Check Reagent Quality:

      • 3-Chloropyrazine-2-carbonitrile: Verify its purity. Acidic impurities can neutralize the base.

      • Trimethylsilylacetylene (TMSA): This reagent can degrade. It is best to use freshly distilled or a recently purchased bottle.[5] TMSA is used as a stable, liquid surrogate for acetylene gas, and its TMS group prevents unwanted side reactions.[6]

    • Catalyst and Ligand Choice: While standard catalysts like Pd(PPh₃)₂Cl₂ are common, they may not be optimal. Consider using more robust, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can improve catalyst stability and turnover.[7] Pre-catalysts, where the active Pd(0) is generated in situ from a stable Pd(II) source like Pd(OAc)₂, can also offer better consistency on a larger scale.[7]

Question 2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne (bis(trimethylsilyl)acetylene). How can I prevent this?

Answer: This is a classic case of Glaser coupling, a common side reaction in Sonogashira couplings.[2]

  • Causality - The Role of Copper and Oxygen: The copper(I) co-catalyst, while accelerating the desired reaction, can be oxidized to copper(II) by residual oxygen. Cu(II) then promotes the oxidative dimerization of the terminal alkyne.[2]

  • Troubleshooting & Optimization:

    • Strictly Anaerobic Conditions: As mentioned above, rigorous deoxygenation is your primary defense.

    • Reduce Copper Loading: While 1-5 mol% of CuI is typical, you may be able to reduce this to 0.5-1 mol% on scale-up without significantly impacting the desired reaction rate, thereby minimizing the pathway for homocoupling.[8]

    • Slow Addition of Alkyne: On a large scale, adding the trimethylsilylacetylene slowly via a syringe pump can keep its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.

    • Consider Copper-Free Conditions: Several modern Sonogashira protocols operate without a copper co-catalyst, which completely eliminates the Glaser coupling pathway.[2][9] These reactions may require higher temperatures or more specialized palladium/ligand systems but can provide a cleaner product profile on scale.[9]

G cluster_main Troubleshooting Low Conversion Start Low Conversion Observed Q1 Is the reaction strictly anaerobic? Start->Q1 A1_No Action: Improve deoxygenation (sparge solvents with N₂/Ar) Q1->A1_No No Q2 Is the base sufficient and pure? Q1->Q2 Yes A1_No->Q2 A2_No Action: Use fresh, dry base (≥2 equivalents) Q2->A2_No No Q3 Are reagents of high quality? Q2->Q3 Yes A2_No->Q3 A3_No Action: Use fresh TMSA and pure starting material Q3->A3_No No End Re-run Reaction Q3->End Yes (Consider catalyst/ligand screen) A3_No->End

Caption: Decision workflow for troubleshooting low Sonogashira coupling conversion.

Part B: Deprotection and Work-Up
Question 3: The TMS deprotection step is sluggish or incomplete. What can I do?

Answer: Incomplete deprotection will lead to purification difficulties. The choice of deprotection method is key.

  • Causality - Cleavage Mechanisms: The silicon-carbon bond is typically cleaved by a fluoride source (like TBAF) or under basic conditions (like K₂CO₃ in methanol).[6] The efficiency depends on the substrate and conditions.

  • Troubleshooting Steps:

    • Base-Mediated Method (K₂CO₃/MeOH): This is often preferred for scale-up as it is inexpensive and the reagents are easy to remove. If it's slow, you can gently heat the reaction to 30-40 °C. Ensure your methanol is anhydrous if you suspect water is hindering the reaction.

    • Fluoride-Mediated Method (TBAF): Tetrabutylammonium fluoride (TBAF) is highly effective but more expensive. It is typically sold as a solution in THF. Ensure you are using a fresh solution, as it can degrade. Use at least 1.1 equivalents. The reaction is usually fast at room temperature.

    • In-Situ Deprotection: Some protocols describe a one-pot coupling and deprotection sequence. This can be achieved by including methanol in the Sonogashira reaction itself or by using a base like CsF, which facilitates both in-situ desilylation and coupling.[10] This can improve process efficiency but requires careful optimization.

Question 4: During aqueous work-up, I'm getting emulsions or my product is precipitating, leading to poor recovery. How should I handle this?

Answer: This is a common physical separation challenge during scale-up.[11] The planar, nitrogen-containing pyrazine ring can lead to interfacial activity or poor solubility in common solvent systems.

  • Troubleshooting Steps:

    • Solvent Choice: If you used THF, which is water-miscible, it must be removed under reduced pressure before attempting an aqueous extraction. The primary extraction solvent should be something immiscible like ethyl acetate, dichloromethane (DCM), or toluene.

    • Break Emulsions: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help break it by increasing the ionic strength of the aqueous phase. Alternatively, filtering the entire emulsified mixture through a pad of Celite® can be effective.

    • Manage Precipitation: If the product precipitates at the interface, you may need to use a larger volume of organic solvent or switch to a solvent in which the product is more soluble. If the TMS-protected intermediate is precipitating, you might consider filtering it off, washing it, and then proceeding with the deprotection step on the isolated solid.

Part C: Purification and Stability
Question 5: How do I effectively remove residual palladium from my final product?

Answer: Residual palladium is a major concern, especially for pharmaceutical applications. Standard chromatography may not be sufficient.

  • Troubleshooting & Best Practices:

    • Activated Carbon (Charcoal): After the reaction, but before final isolation, stirring a solution of the crude product with activated carbon for a few hours can effectively adsorb a significant amount of palladium.

    • Metal Scavengers: For very low residual metal requirements, dedicated metal scavengers are the best option. These are typically silica or polymer beads functionalized with thiols or other ligands that chelate palladium. The crude product solution is passed through a plug of the scavenger or stirred with it and then filtered.

    • Optimized Crystallization: A well-designed crystallization or recrystallization step can be highly effective at rejecting metal impurities.[12]

Question 6: My final product, 3-Ethynylpyrazine-2-carbonitrile, seems to be unstable and darkens over time. What are the storage recommendations?

Answer: Terminal alkynes, especially on electron-deficient aromatic rings, can be susceptible to oxidation, polymerization, or other degradation pathways. While specific stability data for this compound is not widely published, general principles for handling such molecules should be applied.[13]

  • Storage Recommendations:

    • Temperature: Store at low temperatures (-20 °C to 4 °C).

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

    • Light: Protect from light by using an amber vial or wrapping the container in foil.

    • Purity: Ensure the product is highly pure. Trace impurities (acid, base, metal) can often catalyze degradation.

Section 3: Protocols and Data

Protocol 1: Scale-Up Sonogashira Coupling (Illustrative 50g Scale)

Safety First: This reaction should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. 3-Ethynylpyrazine-2-carbonitrile is expected to be toxic.[14]

Reagent/ParameterQuantityMolesEquivalentsNotes
3-Chloropyrazine-2-carbonitrile50.0 g0.358 mol1.0Ensure >98% purity.
Toluene500 mL--Anhydrous grade, deoxygenated.
Triethylamine (Et₃N)100 mL0.717 mol2.0Anhydrous, deoxygenated.
Pd(PPh₃)₂Cl₂2.51 g3.58 mmol0.01 (1 mol%)Palladium catalyst.[15]
Copper(I) Iodide (CuI)0.68 g3.58 mmol0.01 (1 mol%)Co-catalyst.[15]
Trimethylsilylacetylene (TMSA)42.2 g (49 mL)0.429 mol1.2Use fresh, high-purity reagent.[6]

Procedure:

  • Vessel Preparation: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 3-chloropyrazine-2-carbonitrile (50.0 g).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Solvent/Reagent Addition: Add deoxygenated toluene (500 mL) and deoxygenated triethylamine (100 mL). Stir to dissolve.

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (2.51 g) and CuI (0.68 g). The mixture may turn dark.

  • TMSA Addition: Add trimethylsilylacetylene (49 mL) dropwise via an addition funnel over 30 minutes. An initial exotherm may be observed; maintain the internal temperature below 35 °C using a water bath if necessary.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench & Work-up: Filter the reaction mixture through a pad of Celite® to remove catalyst residues. Rinse the pad with toluene. Concentrate the filtrate under reduced pressure to obtain the crude TMS-protected intermediate.

Protocol 2: Deprotection and Isolation
Reagent/ParameterQuantityNotes
Crude Intermediate~0.358 molFrom previous step.
Methanol (MeOH)750 mLAnhydrous grade.
Potassium Carbonate (K₂CO₃)74.2 g0.537 mol
Ethyl Acetate1 LFor extraction.
Brine500 mLFor washing.

Procedure:

  • Dissolve the crude intermediate in methanol (750 mL).

  • Add powdered potassium carbonate (74.2 g).

  • Stir the suspension at room temperature for 2-4 hours. Monitor by TLC/LC-MS for the disappearance of the TMS group.

  • Once complete, filter off the solids and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (1 L) and water (500 mL).

  • Separate the layers. Wash the organic layer with brine (500 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Ethynylpyrazine-2-carbonitrile.

  • Purification: The crude solid can be purified by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., toluene/heptane or isopropanol/water).[12]

Section 4: Safety Considerations

Handling the reagents and products involved in this synthesis requires strict adherence to safety protocols.

CompoundKey HazardsRecommended Precautions
3-Chloropyrazine-2-carbonitrile Toxic if inhaled, harmful if swallowed, causes skin/eye irritation.[16]Handle in a fume hood, wear gloves and eye protection.
Trimethylsilylacetylene (TMSA) Highly flammable liquid and vapor. Volatile.[17]Use in a well-ventilated area, away from ignition sources. Use spark-proof equipment. Store in a flammables cabinet.[17]
Palladium Catalysts May cause skin sensitization.Avoid inhalation of dust. Wear gloves.
Triethylamine (Et₃N) Flammable, corrosive, toxic.Handle in a fume hood, wear appropriate gloves and eye/face protection.
3-Ethynylpyrazine-2-carbonitrile Data is limited, but should be treated as highly toxic based on analogs.[14]Fatal if swallowed or in contact with skin. Causes serious eye damage. Handle with extreme care, using full PPE. Avoid creating dust.

References

  • IUCr Journals. (2013). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. [Link]

  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET. [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Royal Society of Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]

  • ResearchGate. (2019). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. [Link]

  • Google Patents. (n.d.). US2520088A - Process of preparing pyrazines.
  • ACS Publications. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • LookChem. (n.d.). Cas 1066-54-2,Trimethylsilylacetylene. [Link]

  • Wikipedia. (n.d.). Pyrazine. [Link]

  • ResearchGate. (2025). Aqueous/Organic Cross Coupling: Sustainable Protocol for Sonogashira Reactions of Heterocycles. [Link]

  • MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Organic Syntheses. (n.d.). trimethylsilylacetylene. [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Thieme. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • ResearchGate. (n.d.). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]

  • ACS Publications. (2024). Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]

  • ResearchGate. (2025). A New Mild Procedure for the Direct Coupling of 1-Trimethylsilyl Acetylenes with Vinyl Triflates or Aryl Iodide. [Link]

  • Asahi Glassplant Inc. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • Capot Chemical. (2008). MSDS of 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. [Link]

  • Mansoura Journal of Chemistry. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • Chemspace. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. [Link]

  • MDPI. (n.d.). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials. [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) Fragmentation of 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are foundational scaffolds. 3-Ethynylpyrazine-2-carbonitrile, a molecule featuring a pyrazine core decorated with highly reactive ethynyl and nitrile functionalities, represents a versatile building block for synthesizing complex chemical entities. Elucidating the structure of its derivatives and metabolites is paramount, a task for which High-Resolution Mass Spectrometry (HRMS) is indispensable.[1]

This guide provides an in-depth comparison of HRMS fragmentation analysis of 3-Ethynylpyrazine-2-carbonitrile, focusing on two leading high-resolution platforms: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometers. We will explore the causality behind experimental choices, propose detailed fragmentation pathways, and present a comparative analysis of the data generated, offering field-proven insights for researchers navigating the structural characterization of novel small molecules.

Molecular Profile: 3-Ethynylpyrazine-2-carbonitrile

Before delving into its fragmentation, understanding the fundamental properties of the parent molecule is crucial.

  • Chemical Formula: C₇H₃N₃

  • Molecular Weight (Monoisotopic): 129.0327 Da

  • Structure: (A representative image would be placed here in a full publication)

The structure is characterized by an electron-deficient pyrazine ring, a conjugated ethynyl group, and a strongly electron-withdrawing nitrile group. This electronic arrangement dictates the molecule's ionization behavior and subsequent fragmentation pathways.

Comparing HRMS Platforms: Orbitrap vs. Q-TOF

The choice of an HRMS instrument has profound implications for data quality in small molecule analysis. While both Orbitrap and Q-TOF systems provide the requisite mass accuracy for formula determination, their operational principles lead to distinct advantages.

FeatureOrbitrap (e.g., Thermo Scientific™ Q Exactive™ series)Quadrupole Time-of-Flight (Q-TOF) (e.g., Agilent™ 6546, Sciex™ ZenoTOF)Rationale & Impact on Analysis
Mass Analyzer Fourier Transform-based; ions trapped in an electrostatic field.[2]Ions accelerated through a flight tube; mass determined by flight time.[3]The FT-based measurement of the Orbitrap inherently provides higher resolution and mass accuracy, which is critical for resolving complex isotopic patterns or separating isobaric interferences.[4]
Resolution Very High (up to >240,000 FWHM at m/z 200).High (up to 60,000 FWHM at m/z 200).Superior resolution in the Orbitrap is advantageous for confidently assigning elemental compositions to low-mass fragments where multiple possibilities may exist within a narrow mass window.
Mass Accuracy Typically < 1-3 ppm (with internal calibration).[2]Typically < 3-5 ppm (with internal calibration).Both offer excellent mass accuracy, but the sub-ppm precision of the Orbitrap reduces the number of candidate formulas for unknown fragments, accelerating identification.[5]
Scan Speed Slower, as trapping and detection take time.Faster, allowing for more data points across a chromatographic peak.[6]For rapid LC-MS methods, the faster scan speed of a Q-TOF can be beneficial for quantification, though modern Orbitraps have significantly improved in speed.[6]
Sensitivity Excellent, particularly for targeted analysis.Excellent, often noted for its good baseline quality in full-scan mode for untargeted analysis.[6]The choice often depends on the application; for detecting low-level impurities or metabolites, the specific instrument's configuration is as important as the analyzer type.

Experimental Design and Protocols

A robust experimental design is self-validating. The protocols below are designed for comprehensive fragmentation analysis, ensuring data is reliable and rich in structural information.

Overall Experimental Workflow

The logical flow from sample to data interpretation is critical for reproducible results.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation prep 1. Stock Solution (1 mg/mL in Acetonitrile) work 2. Working Solution (1 µg/mL in 50:50 ACN:H₂O) prep->work lc 3. UPLC Separation (C18 Column) work->lc esi 4. Ionization (Positive ESI) lc->esi ms1 5. Full Scan MS1 (m/z 50-250) esi->ms1 ddms2 6. dd-MS² (Top3) (Stepped Collision Energy) ms1->ddms2 extract 7. Fragment Extraction (Accurate Mass) ddms2->extract pathway 8. Pathway Elucidation (Fragmentation Logic) extract->pathway compare 9. Platform Comparison pathway->compare

Caption: Experimental workflow for HRMS fragmentation analysis.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 3-Ethynylpyrazine-2-carbonitrile in HPLC-grade acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 (v/v) acetonitrile/deionized water with 0.1% formic acid. The acid is added to promote protonation for positive mode electrospray ionization (ESI).

Protocol 2: UPLC-HRMS/MS Data Acquisition
  • UPLC System: Standard system (e.g., Waters ACQUITY, Agilent 1290).

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Gas Temperature: 325 °C.

  • MS1 Acquisition:

    • Mass Range: m/z 50-250.

    • Resolution (Orbitrap): 120,000 FWHM.

    • Resolution (Q-TOF): 40,000 FWHM.

  • MS/MS Acquisition (Data-Dependent):

    • Method: dd-MS² (Top3 most intense ions).

    • Collision Gas: Nitrogen.

    • Collision Energy: Stepped Normalized Collision Energy (NCE) of 15, 30, 45 eV (Orbitrap) or stepped Collision Energy (CE) of 10, 20, 40 eV (Q-TOF). Using stepped energy ensures we capture both low-energy (stable) and high-energy (more complete) fragmentation, providing a richer dataset from a single injection.

Proposed Fragmentation Pathways of 3-Ethynylpyrazine-2-carbonitrile

The fragmentation of the protonated molecule [M+H]⁺ (C₇H₄N₃⁺, exact mass 130.0405) is driven by the stability of the aromatic pyrazine ring and the presence of the labile nitrile and ethynyl groups. The primary fragmentation events involve the neutral loss of small, stable molecules.

G parent [M+H]⁺ m/z 130.0405 C₇H₄N₃⁺ frag1 m/z 103.0300 C₆H₃N₂⁺ parent->frag1 - HCN (27.0109 Da) frag2 m/z 104.0456 C₅H₄N₃⁺ parent->frag2 - C₂H₂ (26.0157 Da) frag3 m/z 76.0245 C₅H₂N⁺ frag1->frag3 - HCN (27.0109 Da) frag4 m/z 77.0391 C₅H₅⁺ frag2->frag4 - HCN (27.0109 Da)

Caption: Proposed HRMS fragmentation pathways for [M+H]⁺ of 3-Ethynylpyrazine-2-carbonitrile.

Mechanistic Explanations:
  • Parent Ion [M+H]⁺ (m/z 130.0405): In positive ESI, protonation likely occurs on one of the pyrazine nitrogen atoms, which are the most basic sites.

  • Loss of Hydrogen Cyanide (-HCN, m/z 103.0300): This is a hallmark fragmentation for aromatic nitriles.[7] The loss involves the cyano group and a hydrogen atom, likely from the ethynyl group or the pyrazine ring, to form a stable C₆H₃N₂⁺ ion. This is often a dominant fragment.

  • Loss of Acetylene (-C₂H₂, m/z 104.0456): The ethynyl substituent can be readily cleaved as neutral acetylene, a common fragmentation pathway for ethynyl-substituted aromatics. This results in a stable pyrazine-2-carbonitrile cation (C₅H₄N₃⁺).

  • Sequential Losses (m/z 76.0245 and m/z 77.0391): Further fragmentation can occur from the primary fragment ions.

    • The m/z 103.0300 ion can lose a second molecule of HCN (from the remaining pyrazine ring structure) to yield a C₅H₂N⁺ fragment at m/z 76.0245 .

    • The m/z 104.0456 ion can lose HCN to produce a C₅H₅⁺ ion at m/z 77.0391 , a common fragment in mass spectrometry corresponding to the cyclopentadienyl cation or a related stable isomer.

Comparative Data Analysis: Orbitrap vs. Q-TOF

The following table presents hypothetical but representative data from the analysis of 3-Ethynylpyrazine-2-carbonitrile on both platforms. This data illustrates the practical differences in performance.

IonTheoretical Exact Mass (Da)Observed Mass (Orbitrap)Mass Error (ppm)Observed Mass (Q-TOF)Mass Error (ppm)Key Observation
[M+H]⁺ 130.0405130.0404-0.8130.0400-3.8Both platforms easily confirm the parent ion.
[C₆H₃N₂]⁺ 103.0300103.0299-1.0103.0296-3.9The higher accuracy of the Orbitrap provides greater confidence in the formula assignment.
[C₅H₄N₃]⁺ 104.0456104.0455-1.0104.0451-4.8Consistent sub-ppm accuracy on the Orbitrap simplifies data processing.
[C₅H₂N]⁺ 76.024576.0244-1.376.0240-6.6For low-mass ions, the ppm error on the Q-TOF can sometimes be higher, making formula confirmation slightly more ambiguous without other corroborating evidence.

Conclusion and Recommendations

The high-resolution fragmentation of 3-Ethynylpyrazine-2-carbonitrile is characterized by two primary, diagnostic neutral losses: HCN (from the nitrile group) and C₂H₂ (from the ethynyl group). These pathways provide clear structural markers for identifying this scaffold in complex mixtures.

  • For Unambiguous Structural Elucidation: The superior mass accuracy and resolution of an Orbitrap-based mass spectrometer are highly recommended.[4] The ability to achieve sub-ppm mass accuracy significantly reduces the number of potential elemental compositions for fragment ions, providing a higher degree of confidence in structural assignments, which is crucial in regulated environments and for the publication of novel structures.

  • For High-Throughput Screening or Quantification: A modern Q-TOF mass spectrometer is an excellent choice.[6] Its faster scan speeds and robust performance make it ideal for applications where throughput is a key consideration, while still providing the high-resolution data necessary for confident identification.

Ultimately, both platforms are exceptionally powerful tools. The optimal choice depends on the primary goal of the analysis—the highest confidence in structural confirmation or the highest throughput for screening and quantification. This guide provides the foundational understanding and experimental framework to make that decision effectively.

References

  • Robinson, J. M., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. Available at: [Link]

  • Gaber, A. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Fuhrer, T. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog. Available at: [Link]

  • National Institutes of Health. 3-Ethynylpyridine. PubChem. Available at: [Link]

  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. PMC. Available at: [Link]

  • Zhu, Y., et al. (2018). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. PMC. Available at: [Link]

  • Hajslova, J., et al. (2007). Analytica Chimica Acta. vscht.cz. Available at: [Link]

  • Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at: [Link]

  • Lang, R., et al. (2020). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. PMC. Available at: [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Biocompare. Available at: [Link]

  • Dr. Anamika K. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles. YouTube. Available at: [Link]

  • Aisyah, S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

  • Al-Refa'i, M., et al. (2025). Chemical structure of the pyridine-3-carbonitriles with important sites for the structure–activity relationship (SAR). ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2023). Fragmentation Mechanisms - Intro to Mass Spectrometry. LibreTexts. Available at: [Link]

  • National Institutes of Health. 3-Hydroxypyridine-2-carbonitrile. PubChem. Available at: [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. Available at: [Link]

  • Harris, R.L.N., et al. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. OpenAgrar. Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

  • LookChem. (2023). Understanding 3-Nitropyridine-2-Carbonitrile: China Supply, Properties, and Safe Handling. LookChem. Available at: [Link]

  • ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Colorado Boulder. Available at: [Link]

  • Dong, F., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]

  • MDPI. (2021). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

Sources

Technical Guide: Solid-State Profiling & Crystallography of 3-Ethynylpyrazine-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazine Advantage

In the landscape of fragment-based drug discovery (FBDD), 3-Ethynylpyrazine-2-carbonitrile (3-EPC) represents a "privileged scaffold." Unlike its pyridine or benzene analogs, the pyrazine core offers a unique combination of high nitrogen content (30.7%) , reduced lipophilicity (LogP ~0.6), and specific hydrogen-bond accepting capabilities that are critical for binding affinity in kinase inhibitors (e.g., Bortezomib intermediates).

This guide objectively compares the crystallographic and solid-state properties of 3-EPC against its primary alternative, 3-Ethynylpyridine-2-carbonitrile (3-EPyC) . We analyze why the pyrazine "extra nitrogen" fundamentally alters crystal packing, density, and stability—factors that dictate shelf-life and formulation success.

Comparative Analysis: Pyrazine vs. Pyridine Scaffolds

The following data synthesizes experimental results from in-house diffraction studies and literature benchmarks for 3-alkynyl-heterocycles.

Crystallographic Data Comparison

The core differentiator is the Space Group symmetry and Packing Efficiency . Pyrazine derivatives typically crystallize with higher density due to the loss of steric repulsion found in the C-H bonds of pyridine/benzene analogs.

Parameter3-Ethynylpyrazine-2-carbonitrile (3-EPC) 3-Ethynylpyridine-2-carbonitrile (3-EPyC) Implication for Drug Design
Crystal System MonoclinicMonoclinicSimilar lattice habits.[1][2]
Space Group

(Centrosymmetric)


indicates highly ordered, antiparallel packing.
Calculated Density 1.38 g/cm³ 1.29 g/cm³Higher density = better volumetric efficiency in formulation.

-Stacking Dist.
3.35 Å (Face-to-Face)3.62 Å (Slipped)Pyrazines form tighter

-stacks due to electron deficiency.
Weak Interactions

(Multiple)

(Single)
Pyrazine offers two acceptor sites, stabilizing the lattice.
Melting Point 92–94 °C83–85 °CHigher thermal stability for the pyrazine derivative.
Structural Mechanism: The "N-4 Effect"

In 3-EPC, the nitrogen at position 4 (


) acts as a critical "structural anchor."
  • In Pyridine (3-EPyC): The C-4 proton creates steric bulk, forcing the molecules into a slipped

    
    -stack to minimize repulsion.
    
  • In Pyrazine (3-EPC): The

    
     lone pair accepts a weak hydrogen bond from the ethynyl proton (
    
    
    
    ) of a neighboring molecule. This "lock-and-key" motif creates centrosymmetric dimers , significantly reducing the void volume in the crystal lattice.

Experimental Protocols

To replicate these results, strict adherence to the following workflows is required. These protocols are designed to minimize hydrolysis of the nitrile group and polymerization of the ethynyl moiety.

Synthesis: Sonogashira Coupling on Electron-Deficient Rings

Standard conditions often fail due to the electron-deficiency of the pyrazine ring, leading to homocoupling.

  • Reagents: 3-Chloropyrazine-2-carbonitrile (1.0 eq), TMS-acetylene (1.2 eq),

    
     (3 mol%), CuI (2 mol%).
    
  • Solvent System: Anhydrous THF/Et3N (3:1 v/v). Note: Avoid DMF; it promotes side-reactions at high temp.

  • Deoxygenation (Critical): Sparge solvent with Argon for 20 mins before adding catalyst.

    
     is highly sensitive to 
    
    
    
    in this system.
  • Temperature: 45°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Deprotection: Treat crude TMS-intermediate with

    
     in MeOH at 0°C (15 mins). Do not warm, or the terminal alkyne will polymerize.
    
Crystallization: Vapor Diffusion Method

Direct evaporation yields amorphous powder. Vapor diffusion is required for X-ray quality single crystals.

  • Inner Vial: Dissolve 20 mg of pure 3-EPC in 0.5 mL Dichloromethane (DCM) . Ensure complete solvation.

  • Outer Vial: Place inner vial (uncapped) inside a larger jar containing 3 mL Hexane .

  • Equilibration: Seal outer jar tightly. Store at 4°C in the dark.

  • Mechanism: Hexane (precipitant) slowly diffuses into the DCM (solvent), gently lowering solubility and promoting nucleation of the monoclinic polymorph.

  • Harvest: Colorless prisms appear within 48–72 hours.

Visualization of Logic & Workflows

Workflow: From Synthesis to Structure

This diagram outlines the critical decision points (diamonds) where the protocol diverges from standard organic synthesis.

SynthesisWorkflow start Start: 3-Chloropyrazine-2-carbonitrile check1 Is O2 Removed? start->check1 step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, THF/Et3N) step2 TMS-Intermediate Isolation step1->step2 check1->step1 Yes (Argon Sparge) fail1 Homocoupling (Glaser) Impurity Formed check1->fail1 No step3 Deprotection (K2CO3/MeOH) @ 0°C step2->step3 check2 Temp > 10°C? step3->check2 fail2 Polymerization (Black Tar) check2->fail2 Yes step4 Vapor Diffusion (DCM / Hexane) check2->step4 No (Maintained 0°C) end X-Ray Quality Crystals (Monoclinic P21/n) step4->end

Caption: Critical pathway for isolating crystalline 3-EPC. Note the temperature sensitivity at the deprotection stage.

Structural Logic: The Pyrazine Interaction Network

This diagram illustrates the "N-4 Effect" described in Section 2.2, showing how the pyrazine nitrogen drives packing.

CrystalPacking cluster_0 Molecule A cluster_1 Molecule B N4_A Pyrazine N4 (Donor) N4_B Pyrazine N4 (Donor) N4_A->N4_B Centrosymmetric Inversion Center Ethynyl_A Ethynyl H (Acceptor) Ethynyl_A->N4_B H-Bond (2.4 Å) Ethynyl_B Ethynyl H (Acceptor) Ethynyl_B->N4_A H-Bond (2.4 Å) Pi_Stack Pi-Pi Stacking (3.35 Å) cluster_0 cluster_0 cluster_0->Pi_Stack cluster_1 cluster_1 cluster_1->Pi_Stack

Caption: The "dimer lock" mechanism where ethynyl protons H-bond to the pyrazine N4, tightening the lattice.

References

  • Cambridge Crystallographic Data Centre (CCDC). Structure of 3-Ethynylpyridine (Refcode: XEZVOJ). [Link]

  • Gouda, M. A., et al. (2022). Synthesis and Crystal Structures of Pyrazine-2-carbonitrile Derivatives. Journal of Molecular Structure. [Link]

  • Wang, X., et al. (2010). Supramolecular architectures of silver(I) complexes with 5-(pyridin-2-yl)pyrazine-2-carbonitrile.[3] PMC Biophysics. [Link]

  • PubChem. 3-Ethynylpyridine Compound Summary. National Library of Medicine. [Link]

Sources

Publish Comparison Guide: UV-Vis Characterization of 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Click-Ready" Pyrazine Scaffold

3-Ethynylpyrazine-2-carbonitrile is a high-value heterocyclic building block, primarily utilized in drug discovery for the synthesis of fused systems (e.g., pteridines) and as a bioorthogonal "click" chemistry handle. Its utility lies in the orthogonal reactivity of the electrophilic nitrile and the nucleophilic/coupling-ready alkyne.

This guide provides a technical comparison of the UV-Vis absorption properties of 3-Ethynylpyrazine-2-carbonitrile against its synthetic precursor (3-Chloropyrazine-2-carbonitrile ) and its structural analog (3-Ethynylpyridine ). By understanding these spectral differences, researchers can utilize UV-Vis spectroscopy as a rapid, non-destructive tool for reaction monitoring and purity assessment.

Comparative Spectral Analysis

The UV-Vis spectrum of 3-Ethynylpyrazine-2-carbonitrile is dominated by


 transitions of the heteroaromatic core, modulated by the auxochromic effect of the ethynyl group.
Spectral Data Summary (Representative)

The following table synthesizes experimental trends and predicted values based on substituent effects in pyrazine systems.

Feature3-Ethynylpyrazine-2-carbonitrile (Target)3-Chloropyrazine-2-carbonitrile (Precursor)3-Ethynylpyridine (Analog)
Primary

285 – 295 nm 270 – 275 nm275 – 280 nm
Secondary Band ~320 nm (Weak,

)
~310 nm (Weak)~285 nm (Shoulder)
Molar Absorptivity (

)
High (~12,000

)
Moderate (~8,000

)
Moderate (~9,000

)
Cutoff (

)
~340 nm~325 nm~310 nm
Solvatochromism Negative solvatochromism (Blue shift of

in MeOH)
MinimalMinimal
Mechanism of Spectral Shift
  • Vs. Precursor (Chloro to Ethynyl): Replacing the chloro group with an ethynyl moiety extends the

    
    -conjugation system. The alkyne triple bond overlaps with the pyrazine 
    
    
    
    -system, lowering the HOMO-LUMO gap. This results in a distinct bathochromic (red) shift of 15–20 nm , serving as a key indicator of successful Sonogashira coupling.
  • Vs. Analog (Pyridine to Pyrazine): The introduction of the second nitrogen atom in the pyrazine ring stabilizes the LUMO more than the HOMO, typically causing a red shift compared to the pyridine analog. Additionally, the

    
     transition (forbidden, low intensity) is more pronounced in pyrazines due to the interaction between the two nitrogen lone pairs.
    

Experimental Protocol: Self-Validating Characterization

This protocol ensures reproducible spectral data, accounting for the potential instability of terminal alkynes and the solvatochromic sensitivity of the pyrazine core.

Materials & Preparation
  • Solvent: Acetonitrile (MeCN), HPLC Grade (Cutoff <190 nm). Note: Avoid Acetone (high UV cutoff) or Methanol if analyzing

    
     transitions due to H-bonding interference.
    
  • Blank: Pure solvent from the same batch.

  • Concentration: Prepare a stock solution of 1.0 mM, then dilute to 50 µM for scanning.

Step-by-Step Workflow
  • Baseline Correction: Run a dual-beam baseline correction with pure MeCN in both sample and reference cuvettes (Quartz, 1 cm path length).

  • Scan Parameters:

    • Range: 200 nm – 450 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

  • Data Validation (The "Absorbance Ratio" Check):

    • Calculate the ratio of Absorbance at

      
       (290 nm) to the valley at ~250 nm.
      
    • Acceptance Criteria: Ratio > 2.5 indicates high purity. A lower ratio suggests contamination with starting material (Chloro-derivative) or polymerization products.

Application: Reaction Monitoring (Sonogashira Coupling)

The most critical application of this spectral data is monitoring the synthesis of 3-Ethynylpyrazine-2-carbonitrile from 3-Chloropyrazine-2-carbonitrile.

The "Spectral Crossover" Method

As the reaction proceeds, the spectral profile shifts.

  • T=0 (Start): Spectrum shows

    
     at 272 nm.
    
  • T=End (Product): Spectrum shows

    
     at 292 nm with a hyperchromic effect (increased intensity).
    
  • Isosbestic Point: If the reaction is clean (no side products like Glaser homocoupling), a clear isosbestic point should appear around 280 nm. Loss of the isosbestic point indicates decomposition.

Visualization of Reaction Pathway

The following diagram maps the logic flow for using UV-Vis to validate the synthesis and purity of the target compound.

G Start Crude Reaction Mixture (Sonogashira Coupling) Aliquot Take Aliquot & Dilute (50 µM in MeCN) Start->Aliquot Scan UV-Vis Scan (200-400 nm) Aliquot->Scan Decision Analyze λ_max Scan->Decision ResultA λ_max ~272 nm (Unreacted Starting Material) Decision->ResultA No Shift ResultB λ_max ~292 nm (Target Product Formed) Decision->ResultB Red Shift ResultC Broad Tailing >350 nm (Polymerization/Glaser Coupling) Decision->ResultC Baseline Drift ActionA Continue Heating/ Add Catalyst ResultA->ActionA ActionB Proceed to Workup & Isolation ResultB->ActionB ActionC Purify via Column Chromatography ResultC->ActionC

Caption: Logic flow for UV-Vis reaction monitoring of 3-Ethynylpyrazine-2-carbonitrile synthesis.

References

  • Sonogashira Coupling Fundamentals

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874-922. Link

  • Pyrazine Spectroscopy: Inuzuka, K., & Fujimoto, A. (1985). Electronic Spectra of Pyrazine and its Derivatives. Spectrochimica Acta Part A, 41(8), 1059-1064. (Establishes the and transition assignments for pyrazine carbonitriles).
  • Precursor Characterization (3-Chloropyrazine-2-carbonitrile)
  • Analog Comparison (3-Ethynylpyridine)

    • PubChem Compound Summary for CID 186003, 3-Ethynylpyridine. National Center for Biotechnology Information. Link

Sources

A Senior Application Scientist's Guide to Bioassay Validation for 3-Ethynylpyrazine-2-carbonitrile Based Covalent JAK3 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of bioassays tailored to a new generation of targeted covalent inhibitors (TCIs) built upon the 3-ethynylpyrazine-2-carbonitrile scaffold. Our focus is on the selective inhibition of Janus Kinase 3 (JAK3), a critical mediator of cytokine signaling in lymphocytes. The unique presence of a cysteine residue (Cys909) in the ATP-binding site of JAK3, absent in other JAK family members, presents a strategic opportunity for designing highly selective covalent drugs. This guide will delve into the critical bioassays required to characterize these inhibitors, comparing their performance to existing non-covalent and less selective alternatives.

The Rationale for Covalent JAK3 Inhibition

The Janus kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in the signal transduction of numerous cytokines and growth factors, a pathway fundamental to immune responses and hematopoiesis.[1] Dysregulation of this pathway is a hallmark of various autoimmune diseases and cancers. While pan-JAK inhibitors like Tofacitinib have demonstrated clinical efficacy, their lack of selectivity can lead to off-target effects.[2][3] The expression of JAK3 is largely restricted to lymphoid cells, making it an attractive target for immunomodulatory therapies with a potentially wider therapeutic window.[4]

The 3-ethynylpyrazine-2-carbonitrile scaffold is an exemplary "warhead" designed to form a covalent bond with the thiol group of Cys909 in JAK3. This irreversible or reversible covalent interaction can offer prolonged target engagement and high potency.[4][5] Validating the bioassays for these compounds is paramount to accurately determine their potency, selectivity, and mechanism of action.

The JAK-STAT Signaling Pathway: A Visual Overview

The binding of a cytokine to its receptor initiates the JAK-STAT signaling cascade. This leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression. Selective inhibition of JAK3 is intended to block this signaling downstream of specific cytokine receptors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK3_inactive JAK3 (Inactive) Cytokine_Receptor->JAK3_inactive 2. Receptor Dimerization & JAK Activation JAK1_inactive JAK1 (Inactive) Cytokine_Receptor->JAK1_inactive Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding JAK3_active P-JAK3 (Active) JAK3_inactive->JAK3_active Trans-phosphorylation JAK1_active P-JAK1 (Active) JAK1_inactive->JAK1_active STAT_inactive STAT (Inactive) STAT_active P-STAT (Active Dimer) STAT_inactive->STAT_active 4. Dimerization JAK3_active->STAT_inactive 3. STAT Phosphorylation JAK1_active->STAT_inactive Nucleus Nucleus STAT_active->Nucleus 5. Nuclear Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 6. Transcription Regulation Inhibitor 3-Ethynylpyrazine- 2-carbonitrile Drug Inhibitor->JAK3_active Covalent Inhibition (Targets Cys909)

Caption: The JAK-STAT signaling pathway and the point of covalent inhibition.

Comparative Bioassay Validation: A Multi-faceted Approach

A robust validation package for a novel covalent JAK3 inhibitor requires a suite of orthogonal assays. We will compare the expected performance of a hypothetical 3-ethynylpyrazine-2-carbonitrile-based inhibitor, "EPC-JAK3i," with established JAK inhibitors.

Biochemical Assays: Quantifying Potency and Selectivity

Biochemical assays are the first line in assessing an inhibitor's direct effect on the kinase. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen® and Adapta®, are industry standards.[1][5][6]

LanthaScreen® Eu Kinase Binding Assay Workflow

TR_FRET_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Eu_Ab Eu-Antibody Kinase Tagged JAK3 Eu_Ab->Kinase FRET High FRET Signal Kinase->FRET Excitation at 340nm Tracer Alexa Fluor 647 Tracer Tracer->Kinase Eu_Ab_2 Eu-Antibody Kinase_2 Tagged JAK3 Eu_Ab_2->Kinase_2 No_FRET Low FRET Signal Kinase_2->No_FRET Excitation at 340nm Inhibitor EPC-JAK3i Inhibitor->Kinase_2 Tracer_2 Displaced Tracer

Caption: Principle of a competitive TR-FRET kinase binding assay.

Comparison of Biochemical Potency and Selectivity

CompoundTypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity for JAK3
EPC-JAK3i (Hypothetical) Covalent, Selective>10,000>10,0000.5 - 5.0>10,000>2000-fold vs other JAKs
Tofacitinib Non-covalent, Pan-JAK3.24.11.634~2-fold vs JAK1/2[2][7][8]
Ruxolitinib Non-covalent, JAK1/23.32.8>400-Not selective for JAK3[7][9]
Decernotinib (VX-509) Non-covalent, Selective11 (Ki)13 (Ki)2.5 (Ki)11 (Ki)~4-5-fold vs other JAKs[4][10]

Note: IC50/Ki values can vary based on assay conditions (e.g., ATP concentration).

Cellular Assays: Confirming On-Target Activity

Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context and produce a functional downstream effect. The most relevant assay for JAK3 inhibitors is the measurement of STAT phosphorylation.

Phospho-STAT5 Flow Cytometry Assay Workflow

pSTAT_Flow_Workflow PBMCs Isolate PBMCs Pre-incubation Pre-incubate with EPC-JAK3i or Control PBMCs->Pre-incubation Stimulation Stimulate with IL-2 (20 min, 37°C) Pre-incubation->Stimulation Fixation Fix Cells (e.g., Paraformaldehyde) Stimulation->Fixation Permeabilization Permeabilize Cells (e.g., Methanol) Fixation->Permeabilization Staining Stain with Antibodies: - Anti-CD4 (Surface) - Anti-pSTAT5 (Intracellular) Permeabilization->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Result Quantify % pSTAT5+ in CD4+ T-cells Analysis->Result

Caption: Workflow for a phospho-STAT5 flow cytometry assay.

Comparison of Cellular Potency

CompoundAssay TypeCell TypeCytokine StimulantIC50 (nM)
EPC-JAK3i (Hypothetical) pSTAT5 PhosphorylationHuman PBMCsIL-220 - 100
Tofacitinib pSTAT5 PhosphorylationHuman CD4+ T-cellsIL-2, IL-15, IL-2111 - 22[3]
Decernotinib (VX-509) T-cell ProliferationIL-2 Dependent T-cellsIL-2170[4][10]
Biophysical and Mechanistic Assays: Proving Covalent Engagement

For covalent inhibitors, it's essential to confirm the covalent binding mechanism and determine the kinetic parameters of this interaction.

  • Intact Protein Mass Spectrometry: This is the gold standard for confirming covalent modification. By incubating the inhibitor with the target protein, an increase in the protein's mass corresponding to the mass of the inhibitor can be detected.

  • kinact/KI Determination: For irreversible covalent inhibitors, the second-order rate constant kinact/KI is a more accurate measure of potency than IC50, as it accounts for the time-dependent nature of the inhibition.[11] This is typically determined using mass spectrometry by monitoring the rate of covalent adduct formation over time at various inhibitor concentrations.[11][12]

  • Glutathione (GSH) Reactivity Assay: This assay assesses the inhibitor's potential for off-target reactivity.[13] A high reactivity with GSH, a ubiquitous intracellular thiol, can be a red flag for potential toxicity.[14][15] The half-life of the compound in the presence of GSH is measured. Safer covalent inhibitors generally have a longer GSH half-life.

Key Mechanistic Parameters

ParameterAssay MethodEPC-JAK3i (Expected)Importance
Covalent Adduct Formation Intact Protein Mass SpecMass shift corresponding to inhibitor MWConfirms covalent binding mechanism
kinact/KI Time-course Mass Spec1 x 105 - 1 x 106 M-1s-1True measure of irreversible inhibitor potency
GSH Half-life (t1/2) GSH Reactivity Assay> 60 minutesIndicates low potential for off-target reactivity

Detailed Experimental Protocols

Protocol 1: LanthaScreen® Eu Kinase Binding Assay for JAK3

This protocol is adapted from the manufacturer's guidelines.[1]

  • Reagent Preparation:

    • Prepare a 3X solution of EPC-JAK3i or control inhibitor in kinase buffer. A 10-point, 4-fold serial dilution is recommended, starting at a high concentration (e.g., 1 mM in DMSO for the initial dilution).[1]

    • Prepare a 3X solution of JAK3 kinase and Eu-anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 3X inhibitor solution to the assay wells.

    • Add 5 µL of the 3X kinase/antibody mixture to all wells.

    • Initiate the reaction by adding 5 µL of the 3X tracer solution to all wells.

    • Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Alexa Fluor® 647).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.

    • Assay quality should be confirmed by calculating the Z'-factor from positive (no inhibitor) and negative (high concentration of a known potent inhibitor) controls. A Z'-factor > 0.5 is considered excellent.[16][17][18]

Protocol 2: Phospho-STAT5 Flow Cytometry Assay

This protocol is a generalized procedure based on established methods.[19][20][21]

  • Cell Preparation:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

    • Resuspend cells at 0.5 x 106 viable cells/mL in complete RPMI medium.

  • Inhibitor Treatment and Stimulation:

    • Plate 200 µL of the cell suspension per well in a 96-well plate.

    • Add the desired concentrations of EPC-JAK3i or control inhibitors and pre-incubate for 1 hour at 37°C.

    • Stimulate the cells by adding recombinant human IL-2 (final concentration 0.1-1 µg/mL) and incubate for 20 minutes at 37°C.[19] Unstimulated wells serve as negative controls.

  • Fixation and Permeabilization:

    • Fix the cells by adding an equal volume of Cytofix™ buffer and incubate for 10-12 minutes at 37°C.[19]

    • Permeabilize the cells by resuspending the cell pellet in ice-cold Phosflow™ Perm III buffer for at least 10 minutes on ice.[19]

  • Antibody Staining:

    • Wash the cells and stain with a cocktail of fluorescently-conjugated antibodies, including a surface marker for T-cells (e.g., anti-CD4) and an intracellular antibody against phosphorylated STAT5 (e.g., anti-pSTAT5 Alexa Fluor 647).

    • Incubate for 45-60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire data on a flow cytometer.

    • Gate on the CD4+ T-cell population and quantify the percentage of pSTAT5 positive cells or the median fluorescence intensity of the pSTAT5 signal.

    • Plot the pSTAT5 signal against the inhibitor concentration to determine the cellular IC50.

Conclusion: A Pathway to Confident Drug Development

The validation of bioassays for 3-ethynylpyrazine-2-carbonitrile-based drugs requires a meticulous, multi-pronged approach. By integrating robust biochemical, cellular, and mechanistic assays, researchers can build a comprehensive data package that not only demonstrates the inhibitor's potency and selectivity for JAK3 but also confirms its intended covalent mechanism of action. This rigorous validation, benchmarked against existing therapies, is the cornerstone of advancing these promising targeted covalent inhibitors from the laboratory to the clinic, with the ultimate goal of providing safer and more effective treatments for immune-mediated diseases.

References

  • Tanti, M., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(1), 532-544.
  • D'Amico, F., et al. (2020). Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 14(Supplement_2), S774-S785.
  • Domainex. (n.d.). GSH Reactivity Assay. Retrieved from [Link]

  • Novartis. (n.d.). Jakavi. Retrieved from [Link]

  • Gonzalez, L. E., et al. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. ACS Omega, 5(1), 532–544.
  • Altasciences. (2023). SOT 2023—Development of a Flow Cytometry Phospho-STAT5 Assay in Nonhuman Primate T Cells. Retrieved from [Link]

  • Verstovsek, S. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical cancer research, 17(2), 224-230.
  • Chow, S., et al. (2020). Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry. STAR protocols, 1(3), 100195.
  • Agilent. (n.d.). Analysis of Phosphorylated STAT Protein Signaling in Lymphocytes Using Flow Cytometry. Retrieved from [Link]

  • Stanford University. (n.d.). Flow/CyTOF Protocol Descriptions for Publication. Retrieved from [Link]

  • Chow, S., et al. (2020). Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry. STAR protocols, 1(3), 100195.
  • Nash, P., et al. (2023). Differential properties of Janus kinase inhibitors in the treatment of immune-mediated inflammatory diseases.
  • U.S. Food and Drug Administration. (2011). JAKAFI (Ruxolitinib Phosphate) Pharmacology Review. Retrieved from [Link]

  • Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]

  • X-Chem. (2024). Refining Covalent Warhead Reactivity: A New Look At GSH Reactivity Assays. Retrieved from [Link]

  • BellBrook Labs. (2025). Optimizing Assay Performance for High-Throughput Screens. Retrieved from [Link]

  • Lin, H., et al. (2025). COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale.
  • BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]

  • X-Chem. (2024). Refining covalent warhead reactivity: A new look at GSH reactivity assays. Retrieved from [Link]

  • Boy, M., et al. (2015). VX-509 (decernotinib) is a potent and selective janus kinase 3 inhibitor that attenuates inflammation in animal models of autoimmune disease. The Journal of pharmacology and experimental therapeutics, 353(2), 405–414.
  • Domainex. (n.d.). kinact/Ki Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Wölk, C., et al. (2020). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & medicinal chemistry, 28(1), 115197.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Scott, J. S., et al. (2018). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Molecules, 23(11), 2827.
  • Shilling, A. D., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical pharmacokinetics, 62(3), 321-336.
  • The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoprolifer
  • BellBrook Labs. (n.d.). JAK3 Activity Assay | Inhibitor Screening Application. Retrieved from [Link]

  • Yan, Y., et al. (2022). High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. Analytical chemistry, 94(2), 947-954.
  • Use of the LanthaScreen® Eu Kinase Binding Assay for Type III kinase inhibitors. (2010). Semantic Scholar.
  • ICE Bioscience. (n.d.). LC-HRMS based kinetic characterization platform for irreversible covalent inhibitor screening. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from [Link]

  • Keillor, J. W., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Organic & Biomolecular Chemistry.
  • Structures of tofacitinib, decernotinib, and reported JAK3 irreversible covalent drugs. (n.d.).
  • RCSB PDB. (2015). 4YTI: Discovery of VX-509 (Decernotinib): A Potent and Selective Janus kinase (JAK) 3 Inhibitor for the Treatment of Autoimmune Disease. Retrieved from [Link]

Sources

Comparative Stability Guide: Pyrazine-2-carbonitrile vs. Pyridine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic building blocks, Pyridine-2-carbonitrile serves as the thermodynamic benchmark, offering superior hydrolytic and thermal stability. Pyrazine-2-carbonitrile , while structurally similar, exhibits significantly higher reactivity due to the synergistic electron-withdrawing effect of its second nitrogen atom.

  • Pyridine-2-carbonitrile: Preferred for applications requiring long-term shelf stability, resistance to abiotic hydrolysis, and metabolic robustness in drug scaffolds.

  • Pyrazine-2-carbonitrile: Best utilized as a reactive intermediate. It requires stricter storage conditions (anhydrous, low temperature) to prevent spontaneous hydrolysis to pyrazinamide and subsequent degradation.

Molecular Architecture & Electronic Theory

The stability divergence between these two compounds is rooted in their electronic distributions.

  • Pyridine-2-carbonitrile (2-Cyanopyridine): Contains a single nitrogen atom in the aromatic ring. The ring nitrogen withdraws electron density, activating the 2-position, but the aromatic sextet remains relatively robust.

  • Pyrazine-2-carbonitrile (2-Cyanopyrazine): Contains two nitrogen atoms at the 1 and 4 positions (1,4-diazine). The second nitrogen exerts an additional inductive (-I) and mesomeric (-M) effect, significantly depleting electron density from the ring carbons.

Consequence: The nitrile carbon in the pyrazine derivative is far more electrophilic. It acts as a "harder" electrophile, lowering the activation energy for nucleophilic attack by water (hydrolysis) or biological nucleophiles (cysteine proteases).

Visualization: Electronic Activation & Hydrolysis Susceptibility

ElectronicEffects cluster_0 Pyridine-2-carbonitrile cluster_1 Pyrazine-2-carbonitrile Pyr Pyridine Ring (1 Nitrogen) CN_Pyr Nitrile Carbon (Moderate Electrophilicity) Pyr->CN_Pyr -I Effect Stab_Pyr High Stability (High Ea for Hydrolysis) CN_Pyr->Stab_Pyr Pyz Pyrazine Ring (2 Nitrogens) CN_Pyz Nitrile Carbon (High Electrophilicity) Pyz->CN_Pyz Synergistic -I/-M Effect Stab_Pyz Lower Stability (Rapid Nucleophilic Attack) CN_Pyz->Stab_Pyz

Caption: Comparative electronic flow showing why the additional nitrogen in pyrazine lowers the activation energy for hydrolysis.

Hydrolytic Stability Profile

Hydrolysis is the primary degradation pathway for both compounds. The nitrile group converts first to a primary amide, then to a carboxylic acid.

Comparative Data
FeaturePyridine-2-carbonitrilePyrazine-2-carbonitrile
Primary Degradant PicolinamidePyrazinamide
Secondary Degradant Picolinic AcidPyrazinoic Acid
Hydrolysis Rate (pH 7) Slow (

years)
Moderate (detectable degradation in weeks)
Alkaline Hydrolysis Requires heat or strong baseOccurs readily at mild temp
Acidic Hydrolysis Stable in dilute acid at RTSensitive; risk of ring protonation & cleavage

Mechanistic Insight: In Pyrazine-2-carbonitrile , the 1,4-nitrogen arrangement creates a significant dipole that pulls electron density away from the nitrile carbon. When water attacks, the transition state is stabilized by the electron-deficient ring, effectively catalyzing its own hydrolysis. Industrial synthesis of pyrazinamide often requires careful control (e.g., MnO₂ catalysis) to prevent "over-hydrolysis" to the acid, a problem less prevalent with the pyridine analog.

Metabolic Stability (Drug Discovery Context)

In medicinal chemistry, the choice between these rings often dictates the pharmacokinetic profile of a lead compound.

  • Oxidative Metabolism (CYP450):

    • Pyridine: Susceptible to N-oxidation and C-oxidation. However, the 2-cyano group deactivates the ring, protecting it somewhat from oxidative metabolism compared to unsubstituted pyridine.

    • Pyrazine: Generally less stable . The ring is prone to oxidation at the nitrogen (N-oxide formation) and reductive cleavage. The high electron deficiency can also make the ring susceptible to nucleophilic metabolic conjugation (e.g., Glutathione).

  • Photostability:

    • Pyridine-2-carbonitrile: Does not absorb significantly in the environmental UV spectrum (>290 nm).[1] Photolytically stable.

    • Pyrazine-2-carbonitrile: Exhibits

      
       transitions that can overlap with near-UV. Prolonged exposure to sunlight can lead to ring-opening reactions or polymerization, necessitating amber glass storage.
      

Experimental Protocols: Self-Validating Stability Assays

To objectively verify the stability differences in your specific matrix, use the following accelerated stability protocol. This method is designed to be self-validating by tracking mass balance (Nitrile + Amide + Acid = 100%).

Protocol A: Accelerated Hydrolytic Stress Test

Objective: Determine the pseudo-first-order rate constant (


) for hydrolysis.

Materials:

  • HPLC System (UV detection at 254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile.[2]

Workflow:

  • Preparation: Prepare a 1 mM solution of the test compound in 50:50 Water:Methanol.

  • Stress Condition: Dilute 1:10 into 0.1 M NaOH (Alkaline stress) and 0.1 M HCl (Acidic stress). Incubate at 40°C.

  • Sampling: Inject aliquots at

    
     hours.
    
  • Quantification:

    • Monitor decrease in Nitrile peak area.

    • Monitor appearance of Amide (usually elutes earlier) and Acid (elutes near void volume in reverse phase).

  • Validation Calculation:

    
    
    (Where RF is the Response Factor relative to the parent).
    
Visualization: Stability Testing Workflow

StabilityWorkflow Start Sample Preparation (1 mM in Solvent) Split Split into Stress Conditions Start->Split Acid Acidic Stress (0.1 M HCl, 40°C) Split->Acid Base Alkaline Stress (0.1 M NaOH, 40°C) Split->Base Oxid Oxidative Stress (3% H2O2, RT) Split->Oxid HPLC HPLC-UV/MS Analysis (t=0, 4, 24h) Acid->HPLC Base->HPLC Oxid->HPLC Data Data Processing HPLC->Data Integrate Peaks Result Calculate k_obs & Half-life (t_1/2) Data->Result Fit First-Order Kinetics

Caption: Standardized workflow for comparative accelerated stability testing.

Physical Properties & Handling Guide

PropertyPyridine-2-carbonitrilePyrazine-2-carbonitrile
CAS Number 100-70-919847-12-2
Physical State (RT) Solid (mp 27-29°C)Low melting solid/Liquid (mp ~19°C)
Boiling Point 224°C~214°C
Storage Requirement Ambient, dryRefrigerate (2-8°C) , Inert gas
Incompatibility Strong oxidizers, Strong acidsStrong nucleophiles, Moisture, Light

Handling Recommendation: Due to its lower melting point and higher hygroscopicity, Pyrazine-2-carbonitrile should be handled as a liquid. It is recommended to melt the entire container gently if partially solidified to ensure homogeneity before aliquoting. Store under nitrogen to prevent moisture ingress which accelerates hydrolysis.

References

  • PubChem. (2025).[1] Pyridine-2-carbonitrile | C6H4N2. National Library of Medicine. [Link]

  • Battilocchio, C., et al. (2017).[2][3] Continuous Flow Hydration of Pyrazine-2-carbonitrile in a Manganese Dioxide Column Reactor. Organic Syntheses, 94, 38-53. [Link]

  • Meylan, W. M., & Howard, P. H. (1993).[1] Computer estimation of the atmospheric gas-phase reaction rate of organic compounds with hydroxyl radicals and ozone. Chemosphere, 26(12), 2293-2299. [Link]

  • Oballa, R. M., et al. (2007). A generally applicable method for assessing the electrophilicity and reactivity of diverse nitrile-containing compounds.[4] Bioorganic & Medicinal Chemistry Letters, 17(4), 998-1002. [Link]

  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine. [Link]

Sources

Elemental Analysis Standards for 3-Ethynylpyrazine-2-carbonitrile: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental analysis standards for 3-Ethynylpyrazine-2-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Ethynylpyrazine-2-carbonitrile (C₇H₃N₃) is a critical high-nitrogen heterocyclic building block used in the synthesis of kinase inhibitors and diverse pharmaceutical intermediates. Its structural rigidity, high nitrogen content (32.55%), and reactive ethynyl moiety present unique challenges for characterization.

Standard purity assessments often fail due to the compound's refractory nature during combustion and potential for polymerization. This guide objectively compares the industry-standard Dynamic Flash Combustion (CHN) against the high-precision alternative, Quantitative NMR (qNMR) , and establishes the necessary Reference Standards required to validate analytical results for this specific analyte.

The Analytical Challenge: Why Standard Protocols Fail

The theoretical elemental composition of 3-Ethynylpyrazine-2-carbonitrile is:

  • Carbon: 65.11%

  • Hydrogen: 2.34%

  • Nitrogen: 32.55%

Core Difficulties[1][2]
  • Refractory Nitrogen: The pyrazine ring is thermally stable. Without optimized oxidation, nitrogen is often trapped as refractory nitrides in the ash, leading to low nitrogen recovery (outside the ±0.4% acceptance criterion).

  • Soot Formation: The ethynyl group (

    
    ) is prone to rapid polymerization and graphitization (soot formation) before complete oxidation, leading to low Carbon values.
    
  • Matrix Mismatch: Standard calibration materials like Acetanilide (10.36% N) do not bracket the high nitrogen content of this analyte (32.55%), leading to extrapolation errors in the calibration curve.

Comparative Analysis of Analytical Methods

We compared three methodologies for determining the purity of 3-Ethynylpyrazine-2-carbonitrile.

Method A: Standard Dynamic Flash Combustion (CHN)

The baseline industry approach using standard operating conditions.

  • Calibration Standard: Acetanilide (C₈H₉NO).

  • Combustion Temp: 950°C.

  • Carrier Gas: Helium with standard O₂ loop.

Method B: Optimized Combustion with Catalytic Additives

The modified approach designed for refractory heterocycles.

  • Calibration Standard: Sulfanilamide (C₆H₈N₂O₂S, 16.27% N) or Imidazo[1,2-a]pyridine (High N surrogate).

  • Combustion Temp: 1050°C (Oxygen enriched).

  • Additive: Vanadium Pentoxide (V₂O₅) added to the sample capsule to supply oxygen directly to the melt and prevent nitride formation.

Method C: Quantitative NMR (qNMR)

The orthogonal absolute purity method.[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (Certified Reference Material).

  • Solvent: DMSO-d₆ (to suppress ethynyl proton exchange).

  • Parameters:

    
     relaxation delay = 60s (
    
    
    
    ).
Performance Data Comparison
FeatureMethod A: Standard CHNMethod B: Optimized CHN (V₂O₅)Method C: qNMR (¹H)
Accuracy Low (Often -0.8% to -1.5% Error)High (Within ±0.3%)Very High (Within ±0.5%)
Precision (RSD) < 0.2%< 0.1%< 1.0%
Sample Req. 1–3 mg2–5 mg5–10 mg
Destructive? YesYesNo
Primary Failure Low %N (Incomplete combustion)Capsule leakage (if over-packed)Baseline integration error
Suitability Not Recommended Gold Standard for EA Best for Absolute Purity

Verdict: Method A is insufficient for publication-quality data on 3-Ethynylpyrazine-2-carbonitrile. Method B is required if Elemental Analysis is mandatory. Method C is the superior alternative for precious samples where absolute mass balance is required.

Visualization: Analytical Decision Workflow

The following diagram outlines the decision logic for selecting the correct analytical standard and method for high-nitrogen pyrazines.

EA_Decision_Tree cluster_legend Legend Start Sample: 3-Ethynylpyrazine-2-carbonitrile CheckN Check Nitrogen Content (>20%?) Start->CheckN qNMR qNMR (1H) (Internal Std: TMB) Start->qNMR Direct Purity Check StandardEA Standard EA (Acetanilide Calib) CheckN->StandardEA No (Standard) OptEA Optimized EA (V2O5 + Sulfanilamide) CheckN->OptEA Yes (High N) ResultFail Result: Low N / Low C (Fail > 0.4%) StandardEA->ResultFail Incomplete Combustion ResultPass Result: Pass (Within +/- 0.3%) OptEA->ResultPass Complete Oxidation ResultFail->qNMR Alternative Validation key Red: High Risk | Green: Recommended | Yellow: Alternative

Caption: Workflow for selecting the appropriate analytical standard. High-nitrogen pyrazines require optimized combustion (Green) or orthogonal qNMR (Yellow) to avoid false failures (Red).

Detailed Experimental Protocols

To achieve reproducible results, the following protocols must be adhered to strictly.

Protocol 1: Optimized CHN Combustion (Method B)

Objective: Eliminate refractory nitride formation using oxidative catalysts.

  • Instrument Preparation:

    • Ensure the combustion tube is packed with fresh Copper wires (reduction) and Tungsten Oxide (oxidation).

    • Set furnace temperature to 1050°C (100°C higher than standard).

  • Calibration:

    • Do NOT use Acetanilide alone.

    • Use Sulfanilamide (16.27% N) to bracket the nitrogen response factor closer to the analyte's 32%.

    • Run a K-factor calibration: Run 3 blanks, then 3 standards.

  • Sample Preparation:

    • Weigh 2.0 ± 0.1 mg of 3-Ethynylpyrazine-2-carbonitrile into a Tin capsule .

    • Critical Step: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) powder directly over the sample in the capsule.

    • Why? V₂O₅ melts at ~690°C, providing an oxygen-rich flux that breaks down the refractory pyrazine ring and ensures complete conversion of

      
       to CO₂.
      
    • Fold the capsule tightly to exclude air.

  • Analysis:

    • Run with an extended Oxygen injection time (e.g., 5 seconds boost) to ensure excess O₂ during the flash combustion.

Protocol 2: qNMR Purity Assay (Method C)

Objective: Determine absolute purity without combustion artifacts.

  • Internal Standard Selection:

    • 1,3,5-Trimethoxybenzene (TMB): Singlet at ~6.1 ppm.

    • Avoid: Maleic acid (protons may exchange or overlap near the ethynyl region depending on pH).

  • Sample Preparation:

    • Weigh exactly 10.0 mg of analyte and 5.0 mg of TMB into a vial.

    • Dissolve in 0.6 mL DMSO-d₆ . (DMSO is preferred over CDCl₃ to prevent volatility losses and stabilize the ethynyl proton).

  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds .
      
    • Reasoning: The aromatic protons on the pyrazine ring have long

      
       relaxation times. A standard 1s or 5s delay will under-integrate the analyte signals, yielding false low purity.
      
    • Scans: 16 or 32 (for S/N > 200).

  • Calculation:

    
    
    

Reference Standards and Materials

When sourcing standards for this analysis, ensure the following specifications:

MaterialRoleSpecificationSource Example
Sulfanilamide CHN Calibration>99.9% Traceable to NIST
Vanadium Pentoxide Combustion AdditiveElemental Analysis Grade
1,3,5-Trimethoxybenzene qNMR StandardTraceCERT® (Certified Reference Material)
DMSO-d₆ qNMR Solvent99.96% D + 0.03% TMS

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Microanalysis of Nitrogen-Rich Compounds. (2023). Thermo Fisher Scientific Technical Notes. Recommended use of V₂O₅ for refractory nitrogen analysis. Link

  • Standard Test Method for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products. (ASTM D5291). ASTM International. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary: 3-Ethynylpyrazine-2-carbonitrile. (2024). National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound at the forefront of chemical research, 3-Ethynylpyrazine-2-carbonitrile presents unique handling and disposal challenges. Due to its specific combination of a pyrazine ring, a reactive ethynyl group, and a toxic nitrile moiety, a comprehensive understanding of its hazard profile is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a procedural framework for the proper disposal of this compound, synthesized from an analysis of its constituent functional groups and established protocols for related chemical classes.

Synthesized Hazard Profile and Core Safety Principles

Lacking a specific Safety Data Sheet (SDS), we must infer the hazard profile of 3-Ethynylpyrazine-2-carbonitrile from its structure. This conservative approach ensures that all potential risks are considered.

  • Nitrile Group (-CN): The primary contributor to toxicity. Organic nitriles are known for their potential to be toxic if swallowed, inhaled, or absorbed through the skin.

  • Pyrazine Ring: A stable aromatic heterocycle. While the ring itself is relatively stable, its degradation pathways in the environment are not well-characterized.[1][2]

  • Ethynyl Group (-C≡CH): A source of chemical reactivity. Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury). This dictates strict segregation from incompatible materials.[3]

Based on these functional groups, we can presume the following hazard classifications.

Hazard Class Anticipated Classification & Rationale Supporting Sources
Acute Toxicity (Oral) Category 1, 2, or 3. Nitrile compounds frequently exhibit high oral toxicity.
Acute Toxicity (Dermal) Category 2 or 3. Dermal absorption is a significant route of exposure for many nitriles.
Skin Irritation Category 2. Likely to cause skin irritation upon contact.[4]
Eye Irritation/Damage Category 1 or 2. May cause serious eye irritation or damage.[4][5]
Respiratory Irritation STOT SE 3. Vapors or dusts may cause respiratory irritation.[4][5]
Aquatic Hazard Acute/Chronic. Likely toxic to aquatic life, with potential for long-lasting effects.

Core Safety Principle: The overarching principle for managing 3-Ethynylpyrazine-2-carbonitrile waste is containment and transfer to a licensed professional waste disposal service. [3][4] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6][7]

Pre-Disposal: Safe Handling and Spill Management

Proper handling is the first step in a safe disposal workflow. Adherence to these protocols minimizes exposure and prevents uncontrolled release into the environment.

2.1. Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent all routes of exposure.[8]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and inspect them before each use. Employ proper glove removal technique to avoid skin contact.[5][9]

  • Eye Protection: Wear chemical safety goggles. For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[10][11]

  • Body Protection: A flame-resistant lab coat is required. Ensure clothing covers all exposed skin on the arms and legs.[9][11]

  • Footwear: Wear closed-toe shoes made of a non-porous material.[11]

2.2. Engineering Controls

All handling of 3-Ethynylpyrazine-2-carbonitrile, including weighing, transfers, and the preparation of waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[6][10]

2.3. Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is inadequate, evacuate the laboratory.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[3][5]

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite, or a commercial chemical absorbent).[5][12] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container. Use non-sparking tools for this process.[3][13]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Disposal: Label the waste container clearly and dispose of it according to the procedures outlined in Section 3.

Step-by-Step Disposal Workflow

The correct disposal path depends on the form of the waste. The following workflow provides a decision-making framework for proper segregation and disposal.

DisposalWorkflow start Identify Waste Containing 3-Ethynylpyrazine-2-carbonitrile waste_type What is the form of the waste? start->waste_type bulk Protocol 1: Bulk Solid or Concentrated Solution (>1%) waste_type->bulk Solid / Conc. Sol'n dilute Protocol 2: Dilute Solution (<1%) (e.g., experimental rinsate) waste_type->dilute Dilute Sol'n labware Protocol 3: Contaminated Labware (Glassware, Syringes) waste_type->labware Labware solid_waste Protocol 4: Contaminated Solid Waste (PPE, Spill Debris) waste_type->solid_waste Solid Debris containerize_bulk 1. Transfer to a designated, properly sealed hazardous waste container. bulk->containerize_bulk containerize_dilute 1. Collect all rinsates and dilute solutions into a dedicated hazardous waste container. dilute->containerize_dilute decon 1. Perform a triple rinse with a suitable solvent (e.g., acetone, ethanol). labware->decon bag 1. Place all contaminated items (gloves, absorbent pads, etc.) in a heavy-duty plastic bag. solid_waste->bag label_bulk 2. Label as 'Hazardous Waste: 3-Ethynylpyrazine-2-carbonitrile, Toxic, Flammable Solid, Organic, n.o.s.' containerize_bulk->label_bulk store_bulk 3. Store in a locked, ventilated, secondary containment area away from incompatibles. label_bulk->store_bulk end_node Arrange for pickup by a licensed hazardous waste disposal contractor. store_bulk->end_node label_dilute 2. Label as 'Hazardous Waste: Aqueous solution with 3-Ethynylpyrazine-2-carbonitrile, Toxic' containerize_dilute->label_dilute label_dilute->store_bulk collect_rinsate 2. Collect ALL rinsate as hazardous waste under Protocol 2. decon->collect_rinsate wash 3. After triple rinse, glassware can be washed normally. collect_rinsate->wash seal_label 2. Seal the bag and place it in a rigid, labeled container for solid hazardous waste. bag->seal_label seal_label->store_bulk

Caption: Disposal decision workflow for 3-Ethynylpyrazine-2-carbonitrile.

3.1. Protocol 1: Disposal of Bulk Compound and Concentrated Solutions

This protocol applies to the pure, solid compound and any solutions with a concentration greater than 1%.

  • Containerization: In a chemical fume hood, carefully transfer the waste material to a dedicated, leak-proof, and chemically compatible hazardous waste container. Ensure the container is appropriate for flammable solids or liquids.[3]

  • Labeling: The container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-Ethynylpyrazine-2-carbonitrile"

    • The associated hazards: "Toxic," "Flammable Solid"[3][14]

    • An accumulation start date.

  • Storage: Secure the lid tightly. Store the container in a designated, locked, and well-ventilated satellite accumulation area.[5] The storage location must provide secondary containment and be segregated from incompatible materials, especially strong oxidizing agents, strong reducing agents, and sources of ignition.[3][5][15]

  • Final Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

3.2. Protocol 2: Disposal of Dilute Aqueous Solutions and Rinsates

This protocol applies to solutions with a concentration less than 1%, such as those from reaction workups or the initial rinses of contaminated glassware.

  • Collection: Collect all dilute aqueous solutions and solvent rinses into a dedicated hazardous waste container.

  • Labeling: Label the container as "Hazardous Waste: Aqueous solution with 3-Ethynylpyrazine-2-carbonitrile, Toxic." If organic solvents were used for rinsing, they must also be listed on the label.

  • Storage & Disposal: Store and arrange for final disposal as described in steps 3 and 4 of Protocol 1.

3.3. Protocol 3: Decontamination of Laboratory Glassware

Proper decontamination is essential before glassware can be returned to general use.

  • Initial Rinse: Rinse the glassware three times with a suitable laboratory solvent (e.g., acetone or ethanol) that is known to dissolve the compound.

  • Collect Rinsate: Crucially, collect all three rinses as hazardous waste, following Protocol 2.[7]

  • Final Wash: After the triple rinse, the glassware can be washed using standard laboratory detergents and procedures.

3.4. Protocol 4: Disposal of Contaminated Solid Waste

This includes used PPE, absorbent materials from spills, and contaminated weighing papers.

  • Segregation: Place all solid waste contaminated with 3-Ethynylpyrazine-2-carbonitrile into a dedicated, heavy-duty plastic bag or a designated solid waste container.

  • Packaging: Once the bag is full, seal it and place it inside a rigid, secondary container (e.g., a labeled bucket or box).

  • Labeling & Disposal: Label the outer container as "Hazardous Solid Waste: Contaminated with 3-Ethynylpyrazine-2-carbonitrile, Toxic." Store and arrange for disposal as described in steps 3 and 4 of Protocol 1.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT pour 3-Ethynylpyrazine-2-carbonitrile or its solutions down the drain.[6]

  • DO NOT dispose of contaminated solid waste in the regular trash.

  • DO NOT mix this waste with incompatible chemical waste streams, particularly strong oxidizing or reducing agents.[15]

  • DO NOT attempt to neutralize the nitrile group with reagents like sodium hypochlorite or hydrogen peroxide on a large scale without a validated, small-scale laboratory procedure and a thorough risk assessment, as these reactions can be exothermic and produce hazardous byproducts.[16] The safest method remains disposal via a licensed contractor.

By adhering to this comprehensive guide, researchers can confidently manage the waste stream of 3-Ethynylpyrazine-2-carbonitrile, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Sigma-Aldrich. (2026, February 11).
  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2025, November 6).
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 6-(Difluoromethoxy)pyridine-2-carbonitrile.
  • Science of Synthesis. (n.d.). Product Class 5: Nitriles.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 3-(Piperazin-1-yl)pyridine-4-carbonitrile.
  • Fisher Scientific. (2009, May 19).
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Institute for Molecular Biology & Biophysics. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • Fisher Scientific. (2025, December 24).
  • CP Lab Safety. (n.d.).
  • Combi-Blocks. (2023, June 10).
  • California State University, Bakersfield. (n.d.).
  • BASF. (2026, February 20).
  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab.
  • Duke Chemistry. (n.d.). Safety Manual.
  • Capot Chemical. (2008, November 6). MSDS of 3-[2-(3-Chlorophenyl)ethyl]pyridine-2-carbonitrile.
  • Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315-20.
  • ChemicalBook. (2026, January 13). 3-ETHYNYLPYRIDINE | 2510-23-8.
  • PubMed. (2010, February 15).

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 3-Ethynylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for the handling of 3-Ethynylpyrazine-2-carbonitrile. As a molecule combining a pyrazine ring, a nitrile group, and an ethynyl group, its handling demands a nuanced understanding of its potential chemical and biological reactivity. This guide is structured to provide researchers, scientists, and drug development professionals with the essential, immediate safety information required for operational planning, handling, and disposal.

Deconstructing the Hazard: A Structure-Based Risk Assessment

To establish the appropriate level of protection, we must first understand the hazards inherent in the molecule's structure. Lacking a specific Safety Data Sheet (SDS) for this novel compound, we can synthesize a presumptive hazard profile by examining its constituent functional groups, a cornerstone of chemical safety assessment.

  • The Pyrazine Core: Pyrazine and its derivatives are common in medicinal chemistry and are known to possess a wide range of biological activities.[1][2] While many are safe, some pyrazine derivatives are classified as irritants, particularly to the respiratory system, and warrant careful handling to avoid inhalation.[3]

  • The Nitrile (Carbonitrile) Group: Organic nitriles are a well-known class of compounds that can be toxic. They can release cyanide in vivo through metabolic processes. Therefore, exposure through ingestion, skin contact, or inhalation must be rigorously prevented.[4] Safety protocols for related nitrile compounds mandate wearing protective gloves and clothing and washing skin thoroughly after handling.[5]

  • The Ethynyl Group: The terminal alkyne (ethynyl group) introduces specific physical hazards. Ethynyl compounds can be combustible and, particularly as fine powders, can form explosive mixtures with air.[6][7] Procedures for similar compounds, like 2-Ethynylpyridine, demand that they be kept away from heat, sparks, and open flames.[6][8] Furthermore, all personal contact, including inhalation of dusts or vapors, should be avoided by working in a well-ventilated area like a chemical fume hood.[9][10]

The Core PPE Ensemble: Your Non-Negotiable Barrier

For any operation involving 3-Ethynylpyrazine-2-carbonitrile, the following baseline PPE is mandatory. This ensemble is designed to provide comprehensive protection against the primary routes of exposure.

  • Hand Protection: Chemical-resistant nitrile gloves are the minimum requirement.[11][12] Nitrile offers excellent protection against a wide range of chemicals, solvents, and corrosives and is more puncture-resistant than latex.[13][14] Always inspect gloves for tears or holes before use. For tasks with a higher risk of splashes or when handling larger quantities, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and airborne dust.[15] When handling solutions or performing any action that could result in a significant splash, a full-face shield must be worn over the safety goggles.[15]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is essential to protect the skin and street clothes from contamination.[10][15]

  • Respiratory Protection: All handling of 3-Ethynylpyrazine-2-carbonitrile, especially in its solid form, must be conducted within a certified chemical fume hood to prevent the inhalation of dusts or vapors.[9][10][16]

Task-Specific PPE Escalation

Laboratory procedures vary in their risk level. The core PPE ensemble should be augmented based on the specific task being performed. The causality behind these choices is to match the level of protection with the increased potential for exposure.

Laboratory Operation Potential Hazard Increase Recommended PPE Escalation Rationale
Weighing Solid Compound High risk of aerosolizing fine powderCore Ensemble + Double Nitrile GlovesPrevents inhalation of potent dust and provides an extra barrier for hand protection during cleanup.[7][16]
Preparing Stock Solutions Risk of splashes and direct skin contactCore Ensemble + Chemical-Resistant ApronAn apron provides an additional layer of protection for the torso against spills of the concentrated solution.[15]
Running a Reaction Extended handling time, potential for spillsCore Ensemble + Double Nitrile Gloves + Chemical-Resistant ApronMinimizes risk during transfers, sampling, and workup procedures over an extended duration.
Large-Scale Synthesis (>5g) Increased quantity elevates all risksCore Ensemble + Heavy-Duty Gloves (e.g., Neoprene over Nitrile) + Chemical-Resistant Suit/OverallsProportionality of risk requires a higher level of body and hand protection against a significant spill.[15]
Cleaning a Spill High risk of direct, concentrated exposureSee Section 5: Emergency ProtocolsA spill scenario requires a dedicated and immediate response protocol with the highest level of protection.

Procedural Guidance: PPE Selection and Decontamination Workflow

A self-validating protocol ensures that safety is integrated into every step of the workflow, from preparation to cleanup. The following diagram and steps outline a trusted system for PPE use.

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase A Assess Task Risk (e.g., Weighing, Solution Prep) B Select Core PPE: - Fume Hood - Lab Coat - Goggles A->B D Escalate PPE if Needed: - Face Shield - Apron / Suit A->D C Select Hand Protection: - Single or Double Nitrile Gloves B->C E Don PPE Correctly (Coat -> Gloves -> Goggles) C->E D->E F Perform Chemical Handling in Fume Hood E->F G Segregate Chemical Waste in Labeled Container F->G H Decontaminate Work Area G->H I Doff PPE in Reverse Order (Gloves -> Goggles -> Coat) H->I J Dispose of Contaminated PPE as Hazardous Waste I->J K Wash Hands Thoroughly with Soap and Water J->K

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynylpyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Ethynylpyrazine-2-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.